Product packaging for Rebamipide Mofetil(Cat. No.:CAS No. 1527495-76-6)

Rebamipide Mofetil

Katalognummer: B610429
CAS-Nummer: 1527495-76-6
Molekulargewicht: 483.9 g/mol
InChI-Schlüssel: BVZOVIJSRAGQLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Rebamipide mofetil is an antiulcer agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H26ClN3O5 B610429 Rebamipide Mofetil CAS No. 1527495-76-6

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-morpholin-4-ylethyl 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3O5/c26-19-7-5-17(6-8-19)24(31)28-22(25(32)34-14-11-29-9-12-33-13-10-29)15-18-16-23(30)27-21-4-2-1-3-20(18)21/h1-8,16,22H,9-15H2,(H,27,30)(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZOVIJSRAGQLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC(=O)C(CC2=CC(=O)NC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1527495-76-6
Record name Rebamipide mofetil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1527495766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name REBAMIPIDE MOFETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L45T26ZFA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Rebamipide Mofetil mechanism of action as a prodrug

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of Rebamipide Mofetil as a Prodrug

Introduction

Rebamipide is a quinolinone derivative with a well-established role as a gastroprotective and anti-inflammatory agent.[1][2] Its therapeutic applications span the treatment of gastric ulcers, gastritis, and the prevention of gastrointestinal mucosal injury.[3][4] To enhance its pharmacokinetic profile, particularly its systemic exposure, this compound was developed. This compound is an orally active prodrug that is rapidly converted in the body to its active moiety, rebamipide.[5][6][7] This conversion leads to significantly higher plasma concentrations of rebamipide compared to the administration of conventional rebamipide, thereby potentially broadening its therapeutic applications.[8]

This technical guide provides a detailed examination of the mechanism of action of rebamipide and the pharmacokinetic advantages conferred by its prodrug form, this compound. It is intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Rebamipide

The therapeutic effects of rebamipide are multifaceted, stemming from its ability to enhance mucosal defense, exert antioxidant and anti-inflammatory effects, and promote tissue repair.

Enhancement of Mucosal Defense

Rebamipide strengthens the gastric mucosal barrier through several mechanisms. A primary action is the stimulation of endogenous prostaglandin (PG) synthesis, particularly Prostaglandin E₂ (PGE₂), via the induction of cyclooxygenase-2 (COX-2) expression.[1][2][5][9] Prostaglandins are crucial for maintaining mucosal integrity by increasing the secretion of protective mucus and bicarbonate.[2][10] This enhanced mucosal defense protects the gastrointestinal lining from damage by noxious agents.

Antioxidant Properties

The gastric mucosa is vulnerable to injury from reactive oxygen species (ROS). Rebamipide functions as a potent scavenger of free radicals, particularly hydroxyl radicals (*OH).[2][4][11] This antioxidant activity reduces oxidative stress and prevents subsequent cellular damage.[2] Studies have identified a hydroxylated form of rebamipide as the major product of its reaction with hydroxyl radicals, confirming its direct scavenging activity.[11]

Anti-inflammatory Activity

Rebamipide exhibits significant anti-inflammatory properties by attenuating the activity of neutrophils and inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins.[1][2][4] This is particularly relevant in conditions like H. pylori-induced gastritis, where rebamipide can reduce inflammation and associated mucosal injury.[1][12]

Promotion of Tissue Repair and Ulcer Healing

Beyond protection, rebamipide actively promotes the healing of damaged tissue. It stimulates the proliferation and migration of gastric epithelial cells to repair mucosal lesions.[2][4] This regenerative effect is partly mediated by the increased expression of Epidermal Growth Factor (EGF) and its receptor, which are vital for angiogenesis and re-epithelialization of ulcerated tissue.[4][13]

This compound: A Prodrug Strategy

This compound (designated as SA001 in some studies) is an ester prodrug designed to improve the oral bioavailability of rebamipide.[8] Upon oral administration, it is rapidly absorbed and subsequently hydrolyzed by endogenous esterases to release the active rebamipide molecule.

G RM This compound (Oral Administration) Abs Gastrointestinal Absorption RM->Abs Conv Systemic Circulation (Rapid Conversion) Abs->Conv Reb Rebamipide (Active Moiety) Conv->Reb Eff Therapeutic Effects (Mucosal Protection, Anti-inflammation, etc.) Reb->Eff Enz Esterases Enz->Conv

Caption: Prodrug conversion of this compound to active Rebamipide.

The primary advantage of this prodrug approach is the significant enhancement of systemic exposure to rebamipide. Clinical studies have shown that administration of this compound results in a dose-proportional increase in the plasma concentration of rebamipide, achieving substantially higher maximum concentration (Cmax) and area under the curve (AUC) values compared to equivalent doses of conventional rebamipide.[8] This improved pharmacokinetic profile is critical for expanding the therapeutic potential of rebamipide to systemic conditions beyond the gastrointestinal tract.[14]

Quantitative Data

The following tables summarize key quantitative data regarding the pharmacokinetics of rebamipide and the comparative systemic exposure afforded by its mofetil prodrug.

Table 1: Pharmacokinetic Parameters of Conventional Rebamipide

Parameter Value Reference
Time to Peak Plasma (Tmax) ~2 hours [10]
Plasma Protein Binding 98.4 - 98.6% [10]
Metabolism Minimally metabolized in the liver [10]
Primary Excretion Route Urine (~10% as unchanged drug) [10]

| Elimination Half-life (t½) | ~1.5 - 1.9 hours |[10][15] |

Table 2: Comparative Systemic Exposure of Rebamipide Following Administration of this compound (SA001) vs. Conventional Rebamipide [8]

Formulation Dose Dose-Adjusted AUC Ratio (SA001/Conventional) Dose-Adjusted Cmax Ratio (SA001/Conventional)
This compound 240 mg 2.20 5.45

| this compound | 600 mg | 4.73 | 11.94 |

Table 3: Second-Order Rate Constants for Hydroxyl Radical Scavenging [11]

Compound Rate Constant (M⁻¹ s⁻¹)
Rebamipide 5.62 x 10¹⁰
Glutathione 1.65 x 10¹⁰

| Dimethyl Sulfoxide (DMSO) | 8.16 x 10⁹ |

Experimental Protocols

Protocol: Hydroxyl Radical Scavenging Activity Assessment

This protocol is based on the methodology used to quantify rebamipide's scavenging effect on hydroxyl radicals (*OH).[11]

  • Generation of Hydroxyl Radicals: A solution of hydrogen peroxide (H₂O₂) is irradiated with ultraviolet B (UVB) light (305 nm) for a defined period (e.g., 1 minute) to generate *OH radicals.

  • Sample Preparation: Rebamipide is dissolved to create stock solutions of varying concentrations. Reference scavengers like dimethyl sulfoxide (DMSO) and glutathione are prepared similarly.

  • Electron Spin Resonance (ESR) Spectroscopy:

    • The reaction is conducted in the presence of a spin-trapping agent, 5,5-dimethyl-1-pyrroline N-oxide (DMPO).

    • DMPO reacts with the short-lived *OH radicals to form a more stable radical adduct, DMPO-OH.

    • The ESR spectrometer measures the signal intensity of the DMPO-OH adduct.

  • Data Analysis: The reduction in the DMPO-OH signal intensity in the presence of rebamipide (or reference compounds) compared to the control (no scavenger) is measured. This reduction is concentration-dependent and is used to calculate the second-order rate constant for the scavenging reaction.

Protocol: Comparative Pharmacokinetic Study of this compound

This protocol is a summary of the clinical trial design to evaluate the pharmacokinetics of this compound (SA001).[8]

  • Study Design: A randomized, placebo-controlled, single and multiple-dose, dose-escalation study in healthy subjects.

  • Single Ascending Dose (SAD) Phase:

    • Subjects are divided into cohorts, with each cohort receiving a single oral dose of this compound at a specific level (e.g., 30 mg, 60 mg, 120 mg, etc.) or a placebo.

    • Blood samples are collected at pre-defined time points (e.g., pre-dose, and 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24 hours post-dose).

    • Food-effect evaluation is conducted where a cohort receives the drug in both fed and fasted states.

  • Multiple Ascending Dose (MAD) Phase:

    • Subjects receive multiple oral doses of this compound (e.g., once or twice daily for 7 days).

    • Blood sampling is performed after the first dose and at steady-state (e.g., on Day 7) to determine pharmacokinetic parameters.

  • Bioanalytical Method: Plasma concentrations of both the prodrug (this compound) and the active metabolite (rebamipide) are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key parameters, including Cmax, Tmax, AUC, and elimination half-life (t½). Dose proportionality is assessed using a power model.

Signaling Pathways and Workflows

G cluster_0 Rebamipide's Core Actions Reb Rebamipide COX2 COX-2 Gene Transcription Reb->COX2 induces ROS Reactive Oxygen Species (ROS) Reb->ROS scavenges Neutro Neutrophil Activity & Pro-inflammatory Cytokines Reb->Neutro inhibits PGE2 Prostaglandin E2 (PGE2) Synthesis COX2->PGE2 Mucus Increased Mucus & Bicarbonate Secretion PGE2->Mucus Prot Mucosal Protection & Repair Mucus->Prot

Caption: Key signaling actions of the active drug, Rebamipide.

G cluster_SAD Single Ascending Dose (SAD) cluster_MAD Multiple Ascending Dose (MAD) SAD_Admin Administer Single Dose (this compound or Placebo) SAD_PK Serial Blood Sampling (e.g., 0-24h) SAD_Admin->SAD_PK SAD_Food Food-Effect Arm (Fed vs. Fasted) SAD_Admin->SAD_Food Analysis LC-MS/MS Analysis (Quantify Prodrug & Active Drug) SAD_PK->Analysis SAD_Food->Analysis MAD_Admin Administer Multiple Doses (e.g., 7 days) MAD_PK1 PK Sampling (Day 1) MAD_Admin->MAD_PK1 MAD_PK7 PK Sampling at Steady-State (Day 7) MAD_Admin->MAD_PK7 MAD_PK1->Analysis MAD_PK7->Analysis PK_Calc Pharmacokinetic Parameter Calculation (AUC, Cmax, T½) Analysis->PK_Calc

Caption: Experimental workflow for a clinical pharmacokinetic study.

Conclusion

This compound serves as an effective prodrug for rebamipide, successfully enhancing the systemic availability of the active drug. While the core therapeutic activities—ranging from mucosal protection via prostaglandin synthesis to antioxidant and anti-inflammatory effects—are exerted by rebamipide, the mofetil ester modification represents a significant formulation strategy.[1][2] This prodrug approach achieves markedly higher plasma concentrations of rebamipide than can be obtained with the parent drug alone, opening avenues for its investigation in systemic diseases where its cytoprotective and anti-inflammatory properties may be beneficial. The rapid and efficient in vivo conversion underscores the utility of this prodrug for optimizing the therapeutic potential of rebamipide.

References

In Vitro Hydrolysis of Rebamipide Mofetil to Rebamipide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rebamipide, a gastroprotective agent, exhibits poor aqueous solubility and limited oral bioavailability. To overcome these limitations, prodrug strategies have been explored, leading to the development of Rebamipide Mofetil. This technical guide provides a comprehensive overview of the in vitro hydrolysis of this compound, a critical step in its conversion to the active parent drug, Rebamipide. This document details the physicochemical properties of both compounds, outlines a representative experimental protocol for studying the in vitro hydrolysis, and presents a suitable analytical methodology for monitoring this conversion. Furthermore, it includes visualizations of the hydrolysis pathway and the established signaling pathways of Rebamipide's therapeutic action. While specific quantitative data for the in vitro hydrolysis of this compound is not extensively available in public literature, this guide constructs a framework based on analogous morpholinoethyl ester prodrugs to provide a practical resource for researchers in this field.

Introduction

Rebamipide is a multifunctional gastroprotective agent that enhances mucosal defense, scavenges free radicals, and stimulates prostaglandin synthesis within the gastric mucosa.[1][2] Its clinical utility is hampered by low aqueous solubility and, consequently, variable oral absorption. This compound, an ester prodrug of Rebamipide, has been developed to improve its pharmacokinetic profile. Clinical studies have shown that this compound is rapidly absorbed and quickly converted to the active parent drug, Rebamipide, in vivo.[3][4] The crucial step in this activation is the hydrolysis of the ester linkage, a process that can be investigated in vitro to predict its in vivo behavior.

This guide focuses on the in vitro hydrolysis of this compound, providing a technical framework for its study.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its active metabolite, Rebamipide, is presented in Table 1.

PropertyThis compoundRebamipide
IUPAC Name rac-2-(morpholin-4-yl)ethyl (2R)-2-(4-chlorobenzamido)-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoate2-(4-chlorobenzoylamino)-3-[2-(1H)-quinolinon-4-yl]propionic acid
Chemical Formula C25H26ClN3O5C19H15ClN2O4
Molecular Weight 483.95 g/mol 370.79 g/mol
CAS Number 1527495-76-690098-04-7
Appearance White to off-white solidWhite crystalline powder
Solubility Freely soluble in simulated gastric fluid and pH 7.4 buffer (based on analogous compounds)Practically insoluble in water and acidic media

In Vitro Hydrolysis of this compound

The hydrolysis of the morpholinoethyl ester bond in this compound is the key activation step. This process can be mediated by chemical (pH-dependent) and enzymatic (esterase-catalyzed) mechanisms.

Hydrolysis Pathway

The hydrolysis of this compound yields Rebamipide and 2-(morpholin-4-yl)ethanol.

G cluster_products Products RM This compound R Rebamipide RM->R Ester Hydrolysis (Chemical or Enzymatic) ME 2-(morpholin-4-yl)ethanol H2O H₂O

Fig. 1: Hydrolysis of this compound to Rebamipide.
Representative In Vitro Hydrolysis Data

While specific kinetic data for this compound is scarce, Table 2 presents representative hydrolysis half-life data from studies on other morpholinoalkyl ester prodrugs in various in vitro systems. This data provides an expected range of reactivity.[1][5]

Prodrug (Parent Drug)Simulated Gastric Fluid (SGF, pH 1.2) Half-life (min)pH 7.4 Phosphate Buffer Half-life (min)80% Rat Plasma Half-life (min)
Diclofenac Morpholinoethyl Ester> 480~ 3004.85
Naproxen Morpholinoethyl Ester~ 180> 7201.2
Indomethacin Morpholinoethyl Ester~ 120> 72031.0

This data is for analogous compounds and should be considered as a reference for designing experiments for this compound.

Experimental Protocol: In Vitro Hydrolysis Study

This section outlines a detailed protocol for assessing the in vitro hydrolysis of this compound.

Materials and Reagents
  • This compound reference standard

  • Rebamipide reference standard

  • Simulated Gastric Fluid (SGF), pH 1.2 (USP standard)

  • Phosphate Buffer, pH 7.4 (0.05 M)

  • Rat or Human Plasma (freshly prepared with anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or other suitable modifier for HPLC)

  • Water (HPLC grade)

  • Thermostatic water bath or incubator (37°C)

  • Vortex mixer

  • Centrifuge

  • HPLC system with UV or MS detector

Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare stock solution of this compound in acetonitrile D Initiate reaction by adding stock solution to each medium A->D B Prepare hydrolysis media: SGF (pH 1.2), Buffer (pH 7.4), and 80% Plasma C Pre-warm hydrolysis media to 37°C B->C C->D E Incubate at 37°C D->E F Withdraw aliquots at predetermined time points E->F G Quench reaction with ice-cold acetonitrile (for plasma, this also precipitates proteins) F->G H Vortex and centrifuge (plasma samples) G->H I Collect supernatant H->I J Analyze by HPLC to quantify this compound and Rebamipide I->J

Fig. 2: Workflow for in vitro hydrolysis of this compound.
Detailed Procedure

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Hydrolysis Media Preparation:

    • Prepare SGF (pH 1.2) and phosphate buffer (pH 7.4).

    • Prepare 80% plasma by diluting fresh plasma with phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-warm the hydrolysis media to 37°C.

    • Initiate the hydrolysis by adding a small volume of the this compound stock solution to the pre-warmed media to achieve the desired final concentration (e.g., 10 µg/mL).

    • Incubate the samples at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a sufficient volume of ice-cold acetonitrile (e.g., a 1:2 or 1:3 ratio of sample to acetonitrile). For plasma samples, this will also precipitate proteins.

  • Sample Preparation for HPLC:

    • Vortex the quenched samples.

    • For plasma samples, centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

Analytical Methodology: HPLC

A stability-indicating HPLC method is essential to simultaneously quantify the decrease in this compound and the appearance of Rebamipide. The following is a proposed HPLC method adapted from published methods for Rebamipide.[6][7][8]

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with a mixture of a buffered aqueous phase (e.g., 0.02 M potassium phosphate, pH adjusted) and an organic phase (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at a wavelength where both compounds have reasonable absorbance (e.g., 230 nm or 280 nm). A photodiode array (PDA) detector is recommended to check for peak purity.
Column Temperature 30-40°C
Injection Volume 10-20 µL
Internal Standard A structurally similar and stable compound can be used for improved quantification.

Method validation (linearity, accuracy, precision, selectivity, and stability) should be performed according to ICH guidelines.

Mechanism of Action of Rebamipide

Once hydrolyzed, Rebamipide exerts its therapeutic effects through multiple signaling pathways.

G cluster_mucosal_defense Enhanced Mucosal Defense cluster_anti_inflammatory Anti-inflammatory Effects cluster_antioxidant Antioxidant Properties Rebamipide Rebamipide PG ↑ Prostaglandin Synthesis Rebamipide->PG EGF ↑ EGF & EGF Receptor Expression Rebamipide->EGF Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Rebamipide->Cytokines Neutrophils ↓ Neutrophil Activity Rebamipide->Neutrophils ROS ↓ Reactive Oxygen Species (ROS) Scavenging Rebamipide->ROS Mucus ↑ Mucus & Bicarbonate Production PG->Mucus Outcome Gastroprotection & Ulcer Healing PG->Outcome Healing ↑ Epithelial Cell Migration & Proliferation EGF->Healing EGF->Outcome Cytokines->Outcome Neutrophils->Outcome ROS->Outcome

Fig. 3: Signaling pathways of Rebamipide's therapeutic action.

Rebamipide's multifaceted mechanism of action includes:

  • Enhancement of Mucosal Defense: It stimulates the synthesis of prostaglandins (PGs), which in turn increase the production of protective mucus and bicarbonate.[9] It also upregulates the expression of epidermal growth factor (EGF) and its receptor, promoting the migration and proliferation of epithelial cells, which is crucial for ulcer healing.[1][10]

  • Anti-inflammatory Effects: Rebamipide inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and attenuates the activity of neutrophils.[1][9]

  • Antioxidant Properties: It directly scavenges reactive oxygen species (ROS), protecting the gastric mucosa from oxidative damage.[2][9]

Conclusion

References

Rebamipide Mofetil for Ophthalmic Drug Delivery Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rebamipide, a quinolinone derivative, has demonstrated significant therapeutic potential for ocular surface disorders, primarily dry eye disease. Its mechanism of action, centered on stimulating mucin production and exerting anti-inflammatory effects, addresses key pathophysiological aspects of these conditions. The development of Rebamipide Mofetil, an ester prodrug, represents a promising strategy to enhance the drug's bioavailability and efficacy in ophthalmic applications. This technical guide provides a comprehensive overview of Rebamipide and its mofetil prodrug, focusing on formulation strategies, mechanisms of action, and key experimental protocols for their evaluation.

Core Concepts: Rebamipide and this compound

Rebamipide is a well-established gastroprotective agent that has been repurposed for ophthalmic use due to its beneficial effects on mucosal tissues.[1] Its primary limitation in ocular drug delivery is its poor water solubility, which presents challenges for formulation.[2] To overcome this, various advanced drug delivery systems have been explored.

This compound (SA001) is an ester prodrug of Rebamipide designed to improve its physicochemical properties and enhance its therapeutic efficacy.[3] Preclinical data suggests that SA001 is more effective than Rebamipide in stimulating mucin secretion from goblet cells.[3] Following administration, this compound is rapidly converted to its active form, Rebamipide, leading to higher systemic exposure compared to the parent drug.[3] While primarily studied for oral administration, its enhanced properties suggest a strong potential for topical ophthalmic formulations.

Formulation Strategies and Quantitative Data

A variety of formulation strategies have been investigated to optimize the ocular delivery of Rebamipide. These include nanosuspensions, ocular inserts, and super-saturated eye drops.

Nanosuspensions

Nanosuspensions of Rebamipide have been developed to improve its solubility and bioavailability. These formulations typically consist of drug nanoparticles stabilized by polymers and surfactants.

Formulation ParameterOptimized Value/RangeReference
Particle Size196 nm[4]
Surface Charge+32.5 mV[4]
Encapsulation Efficiency87%[2]
In Vitro Drug Release (24h)Prolonged[2][4]
Ex Vivo Permeation (8h)86.70%[2]
Ocular Inserts

Extended-release ocular inserts offer the potential for sustained drug delivery, reducing the frequency of administration. These are typically polymer-based matrices containing the active pharmaceutical ingredient.

Formulation ComponentPurposeKey FindingReference
Hydroxypropyl Methylcellulose (HPMC)Matrix formerProvides extended release[5]
L-arginineSolubilizing agentIncreased Rebamipide solubility[5]
Polyethylene Glycol (PEG) 200PlasticizerImproved physical properties[5]
Super-Saturated Eye Drops

To achieve a clear aqueous solution with a higher concentration of Rebamipide, super-saturated eye drops have been formulated using pH modification and stabilizing polymers.

Formulation ComponentPurposeKey FindingReference
Sodium Hydroxide (NaOH)pH modifierSolubilizes Rebamipide[6]
HPMC (4.5cp)Stabilizing polymerSuppresses drug precipitation[6]
Aminocaproic AcidBuffering agentEnhances long-term stability
D-sorbitolOsmotic agentContributes to stability

Mechanism of Action

Rebamipide exerts its therapeutic effects on the ocular surface through two primary mechanisms: stimulation of mucin production and anti-inflammatory activity.

Mucin Secretion via EGFR Signaling

Rebamipide upregulates the expression of Epidermal Growth Factor Receptor (EGFR) in conjunctival and corneal epithelial cells.[4][7] Activation of the EGFR signaling pathway leads to increased proliferation and differentiation of conjunctival goblet cells, resulting in enhanced secretion of both membrane-associated mucins (e.g., MUC1, MUC4, MUC16) and secreted mucins (e.g., MUC5AC).[4][8] This improves the stability of the tear film and protects the ocular surface.[1]

EGFR_Pathway Rebamipide Rebamipide EGFR EGFR Rebamipide->EGFR Upregulates PI3K PI3K EGFR->PI3K ERK ERK1/2 EGFR->ERK AKT AKT PI3K->AKT GobletCell Conjunctival Goblet Cell AKT->GobletCell Stimulates ERK->GobletCell Stimulates Proliferation Proliferation & Differentiation GobletCell->Proliferation Mucin Mucin Secretion (MUC5AC) GobletCell->Mucin

Rebamipide-induced EGFR signaling pathway in conjunctival goblet cells.

Anti-inflammatory Effects via NF-κB Inhibition

Inflammatory cytokines such as TNF-α play a crucial role in the pathogenesis of dry eye disease. TNF-α can activate the Nuclear Factor-kappa B (NF-κB) signaling pathway, leading to the production of pro-inflammatory mediators. Rebamipide has been shown to inhibit the degradation of IκBα, a key inhibitor of NF-κB.[9] This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory cytokines (e.g., IL-6, IL-8) and chemokines.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates for degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Pro-inflammatory Gene Expression (IL-6, IL-8) Nucleus->Inflammation Rebamipide Rebamipide Rebamipide->IKK Inhibits

Inhibition of the NF-κB signaling pathway by Rebamipide in corneal cells.

Key Experimental Protocols

The evaluation of novel Rebamipide formulations involves a series of in vitro, ex vivo, and in vivo studies.

In Vitro Drug Release Testing

This protocol is essential for assessing the release profile of Rebamipide from a given formulation. The Franz diffusion cell method is commonly employed.[10][11]

Objective: To determine the rate and extent of Rebamipide release from an ophthalmic formulation over time.

Materials:

  • Franz diffusion cells

  • Artificial membrane (e.g., cellulose acetate, 0.45 µm pore size)

  • Receptor medium: Simulated Tear Fluid (STF), pH 7.4

  • Stirring apparatus

  • HPLC system for drug quantification

Procedure:

  • Assemble the Franz diffusion cells with the artificial membrane separating the donor and receptor compartments.

  • Fill the receptor compartment with pre-warmed STF and ensure no air bubbles are trapped beneath the membrane.

  • Apply a precise amount of the Rebamipide formulation to the donor compartment.

  • Maintain the temperature at 37°C and stir the receptor medium continuously.

  • At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh, pre-warmed STF.

  • Analyze the drug concentration in the collected samples using a validated HPLC method.

  • Calculate the cumulative amount of drug released over time and plot the release profile.

In Vivo Efficacy in a Dry Eye Animal Model

Animal models are crucial for evaluating the therapeutic efficacy of Rebamipide formulations in a biological system. The N-acetylcysteine (NAC)-treated rabbit model is a commonly used model for mucin-deficient dry eye.[1]

Objective: To assess the ability of a Rebamipide formulation to improve signs of dry eye in an animal model.

Materials:

  • New Zealand white rabbits

  • Rebamipide formulation and vehicle control

  • N-acetylcysteine (NAC) solution

  • Fluorescein sodium ophthalmic strips

  • Slit-lamp biomicroscope with a cobalt blue filter

  • Impression cytology supplies

Procedure:

  • Induce dry eye in rabbits by topical administration of NAC solution for a specified period.

  • Divide the animals into treatment and control groups.

  • Administer the Rebamipide formulation or vehicle control to the respective groups according to a predetermined dosing schedule.

  • Evaluate the following parameters at baseline and at various time points during the treatment period:

    • Corneal Fluorescein Staining: Instill fluorescein and examine the cornea under a slit lamp. Grade the degree of staining based on a standardized scale.

    • Tear Film Breakup Time (TBUT): Measure the time it takes for dry spots to appear on the cornea after a blink.

    • Goblet Cell Density: Perform impression cytology on the conjunctiva to collect epithelial cells. Stain the samples with Periodic acid-Schiff (PAS) and count the number of goblet cells per unit area.[12][13][14][15][16]

  • Statistically analyze the data to compare the treatment and control groups.

Experimental_Workflow A Dry Eye Induction (e.g., NAC in rabbits) B Group Allocation (Treatment vs. Control) A->B C Topical Administration (Rebamipide Formulation) B->C D Vehicle Control Administration B->D E Efficacy Evaluation C->E D->E F Corneal Staining E->F G Tear Film Breakup Time E->G H Goblet Cell Density (Impression Cytology) E->H I Data Analysis F->I G->I H->I

A representative experimental workflow for in vivo efficacy testing.

Conclusion

Rebamipide and its mofetil prodrug hold significant promise for the treatment of ocular surface diseases. The development of advanced drug delivery systems is key to overcoming the challenges of its poor solubility and enhancing its therapeutic efficacy. The mechanisms of action, involving both the stimulation of mucin secretion and the suppression of inflammation, provide a strong rationale for its use in dry eye and other ocular surface disorders. The experimental protocols outlined in this guide provide a framework for the preclinical and clinical evaluation of novel this compound formulations, paving the way for the next generation of treatments for ocular surface diseases. Further research into ophthalmic-specific formulations of this compound is warranted to fully realize its therapeutic potential.

References

Preclinical Profile of Rebamipide Mofetil in the Management of Dry Eye Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dry eye disease (DED) is a multifactorial condition of the ocular surface characterized by a loss of homeostasis of the tear film. Preclinical investigations into Rebamipide Mofetil, an amino acid analog of 2(1H)-quinolinone, have revealed its significant potential as a therapeutic agent for DED. This technical guide provides a comprehensive overview of the preclinical data, detailing the experimental protocols and elucidating the underlying mechanisms of action, including its effects on mucin production, inflammation, and the integrity of the corneal epithelial barrier. Quantitative data from key studies are presented in structured tables for comparative analysis, and cellular signaling pathways are visualized to facilitate a deeper understanding of its molecular interactions.

Introduction

Rebamipide was initially developed for the treatment of gastric ulcers, owing to its ability to increase gastric mucus production and exert anti-inflammatory effects.[1] These properties prompted investigations into its efficacy for DED, a condition often associated with mucin deficiency and ocular surface inflammation.[1] Preclinical studies have since demonstrated that topical administration of rebamipide effectively improves signs of dry eye in various animal models. This document synthesizes the core preclinical findings to serve as a detailed resource for the scientific community.

Efficacy in Preclinical Models of Dry Eye Disease

Rebamipide has been evaluated in several well-established animal models of dry eye disease, consistently demonstrating its therapeutic potential.

Superoxide Dismutase-1 (SOD1) Knockout Mouse Model

The SOD1 knockout mouse serves as a model for age-related dry eye. In these mice, topical application of 2% rebamipide for two weeks led to significant improvements in tear film stability and a reduction in corneal epithelial damage. Furthermore, a notable increase in conjunctival goblet cell density and mucin 5AC (Muc5ac) mRNA expression was observed.

Scopolamine-Induced Dry Eye Mouse Model

In a scopolamine-induced dry eye model, which mimics aqueous-deficient dry eye, 2% rebamipide eye drops administered four times daily for two weeks significantly reduced corneal staining scores.[2][3] The treatment also increased tear film breakup time and tear production.[2][3] Histological analysis revealed restoration of the cornea, conjunctiva, and lacrimal gland morphology.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of rebamipide in various dry eye models.

Table 1: Efficacy of 2% Rebamipide in SOD1 Knockout Mice

ParameterBefore Treatment (Mean ± SD)After 2 Weeks of Treatment (Mean ± SD)P-value
Tear Film Break-up Time (s)2.75 ± 0.754.50 ± 1.450.003
Corneal Fluorescein Staining Score5.0 ± 2.12.5 ± 1.70.0093
Corneal Rose Bengal Staining Score4.5 ± 2.01.8 ± 1.80.002

Data sourced from a study on 50-week-old male Sod1−/− mice.[4]

Table 2: Effects of 2% Rebamipide on Tear Cytokines in SOD1 Knockout Mice

CytokineConcentration in Tear Fluid (pg/mL) - UntreatedConcentration in Tear Fluid (pg/mL) - Rebamipide TreatedP-value
IL-6Significantly Higher vs. Wild TypeSignificantly Reduced<0.05
IL-17Significantly Higher vs. Wild TypeSignificantly Reduced<0.05
TNF-αSignificantly Higher vs. Wild TypeSignificantly Reduced<0.05
IFN-γSignificantly Higher vs. Wild TypeSignificantly Reduced<0.05

Qualitative summary of significant reductions observed in cytokine levels.

Table 3: Efficacy of 2% Rebamipide in Scopolamine-Induced Dry Eye Mouse Model

ParameterDry Eye Control Group2% Rebamipide Treated GroupP-value
Corneal Staining ScoreSignificantly IncreasedSignificantly Reduced<0.05
Tear Film Break-up TimeSignificantly DecreasedSignificantly Increased<0.05
Tear ProductionSignificantly DecreasedSignificantly Increased<0.05

Qualitative summary of significant improvements observed.[2][3]

Key Mechanisms of Action

Rebamipide's therapeutic effects in DED are multifactorial, involving the enhancement of mucin production, modulation of inflammation, and restoration of the corneal epithelial barrier.

Mucin Secretion and Expression

Rebamipide has been shown to increase the expression of both membrane-associated mucins (MUC1, MUC4, and MUC16) and the secreted gel-forming mucin (MUC5AC).[5] This is achieved, in part, by increasing the density of conjunctival goblet cells, the primary source of MUC5AC.[6]

dot

Rebamipide Rebamipide Goblet_Cells Conjunctival Goblet Cells Rebamipide->Goblet_Cells Mucin_Expression Increased Mucin Expression (MUC1, MUC4, MUC5AC, MUC16) Goblet_Cells->Mucin_Expression Tear_Film Tear Film Stability Mucin_Expression->Tear_Film

Rebamipide's effect on mucin production and tear film stability.
Anti-inflammatory Effects

Rebamipide exhibits significant anti-inflammatory properties. In the SOD1 knockout mouse model, it reduced the levels of pro-inflammatory cytokines such as IL-6, IL-17, TNF-α, and IFN-γ in the tear fluid. Furthermore, it has been shown to modulate the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T (Treg) cells, which is often dysregulated in DED.[2][3] Rebamipide treatment helps to restore this balance by suppressing Th17 cell differentiation and promoting Treg cell differentiation.[2][3]

dot

cluster_0 Rebamipide Intervention cluster_1 Immune Cell Differentiation cluster_2 Inflammatory Response Rebamipide Rebamipide Th17 Th17 Cells (Pro-inflammatory) Rebamipide->Th17 Inhibits Differentiation Treg Treg Cells (Anti-inflammatory) Rebamipide->Treg Promotes Differentiation Inflammation Ocular Surface Inflammation Th17->Inflammation Promotes Treg->Inflammation Suppresses

Rebamipide's modulation of the Th17/Treg cell balance.
Corneal Epithelial Barrier Function

The integrity of the corneal epithelial barrier is crucial for ocular health and is often compromised in DED. Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine known to disrupt this barrier. Rebamipide has been shown to protect corneal epithelial cells from TNF-α-induced disruption by maintaining the expression and proper localization of the tight junction protein Zonula Occludens-1 (ZO-1).[7]

dot

TNF TNF-α ZO1_Disruption ZO-1 Disruption & Barrier Dysfunction TNF->ZO1_Disruption Barrier_Integrity Maintained Barrier Integrity Rebamipide Rebamipide Rebamipide->ZO1_Disruption Inhibits

Rebamipide's protective effect on the corneal epithelial barrier.

Detailed Experimental Protocols

Animal Models
  • SOD1 Knockout Mice: Male SOD1 knockout mice (C57BL/6J background) and age-matched wild-type C57BL/6J mice are used. Dry eye phenotype typically manifests at an advanced age (e.g., 40-50 weeks). 2% rebamipide ophthalmic solution is topically administered four times a day for two weeks.[4]

  • Scopolamine-Induced Dry Eye Model: Female C57BL/6 mice are used. Dry eye is induced by subcutaneous injections of scopolamine hydrobromide (e.g., 0.5 mg/0.1 mL) three to four times a day. Mice are often housed in a controlled low-humidity environment to exacerbate the condition. 2% rebamipide ophthalmic solution is administered topically four times daily for the duration of the study (e.g., two weeks).[2][3]

Ocular Surface Evaluation
  • Tear Film Break-up Time (TBUT): 0.5% fluorescein solution is instilled into the conjunctival sac. The time taken for the first dry spot to appear on the cornea is measured in seconds using a slit-lamp microscope with a cobalt blue filter.

  • Corneal Staining: Fluorescein and Rose Bengal staining are used to assess corneal and conjunctival epithelial damage, respectively. The staining patterns are graded using a standardized scoring system (e.g., 0-9 or 0-15 points).

Histology and Immunohistochemistry
  • Conjunctival Goblet Cell Density: Eyes are enucleated, fixed in 10% formalin, and embedded in paraffin. Sections are stained with Periodic acid-Schiff (PAS) to identify goblet cells. The number of PAS-positive goblet cells is counted per unit length of the conjunctival epithelium.

  • Zonula Occludens-1 (ZO-1) Staining: Corneal tissues are fixed, sectioned, and incubated with a primary antibody against ZO-1 (e.g., rabbit anti-ZO-1). A fluorescently labeled secondary antibody is then applied, and the distribution of ZO-1 is visualized using fluorescence microscopy.[7]

Molecular Biology
  • Enzyme-Linked Immunosorbent Assay (ELISA): Tear fluid is collected from mice. The concentrations of inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β, IL-10) are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Real-Time Polymerase Chain Reaction (RT-PCR): Total RNA is extracted from corneal or conjunctival epithelial cells. cDNA is synthesized, and the expression levels of mucin genes (e.g., MUC1, MUC4, MUC5AC, MUC16) and housekeeping genes (e.g., GAPDH) are quantified using specific primers and a real-time PCR system.

dot

cluster_animal_model Animal Model Induction cluster_treatment Treatment Regimen cluster_evaluation Efficacy Evaluation cluster_analysis Data Analysis Animal_Model Induce Dry Eye (e.g., Scopolamine) Treatment Topical Rebamipide Administration Animal_Model->Treatment Ocular_Eval Ocular Surface Evaluation (TBUT, Staining) Treatment->Ocular_Eval Histo_Eval Histology/Immunohistochemistry (Goblet Cells, ZO-1) Treatment->Histo_Eval Molecular_Eval Molecular Analysis (ELISA, RT-PCR) Treatment->Molecular_Eval Data_Analysis Quantitative and Qualitative Data Analysis Ocular_Eval->Data_Analysis Histo_Eval->Data_Analysis Molecular_Eval->Data_Analysis Cholinergic_Agonist Cholinergic Agonist Muscarinic_Receptor Muscarinic Receptor Cholinergic_Agonist->Muscarinic_Receptor EGFR EGFR (Transactivation) Muscarinic_Receptor->EGFR p44_p42_MAPK p44/p42 MAPK Activation EGFR->p44_p42_MAPK Mucin_Secretion Goblet Cell Mucin Secretion p44_p42_MAPK->Mucin_Secretion

References

Methodological & Application

Formulating Rebamipide Mofetil in Ophthalmic Suspensions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebamipide, a quinolinone derivative, is an established gastroprotective agent that has gained significant attention for its therapeutic potential in treating dry eye disease.[1][2] Its mechanism of action in the ocular context is multifactorial, primarily involving the stimulation of mucin secretion from conjunctival goblet cells and corneal epithelial cells, which stabilizes the tear film.[2][3] Additionally, rebamipide exhibits anti-inflammatory properties by reducing inflammatory mediators and acts as a scavenger of oxygen free radicals.[2] The poor aqueous solubility of Rebamipide Mofetil necessitates its formulation as an ophthalmic suspension.

This document provides detailed application notes and protocols for the formulation, manufacturing, and characterization of this compound ophthalmic suspensions, intended to guide researchers and drug development professionals in this field.

Signaling Pathway of Rebamipide in Ocular Mucin Production

Rebamipide's primary effect on the ocular surface is the enhancement of mucin production, a process mediated by the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4][5][6] Topical application of rebamipide induces EGFR expression in epithelial cells, leading to the differentiation and proliferation of conjunctival goblet cells.[4][5] This upregulation of EGFR also directly stimulates the secretion of both membrane-associated mucins (MUC1, MUC4, MUC16) and secreted-type mucins (MUC5AC) from these cells.[3][6][7] The increased mucin presence on the ocular surface enhances tear film stability and protects the corneal epithelium.[8] Furthermore, this pathway is linked to the downregulation of inflammatory responses, including the NF-κB pathway, contributing to the overall therapeutic effect in dry eye syndrome.[5][9]

Rebamipide_Signaling_Pathway rebamipide This compound egfr EGFR Activation rebamipide->egfr stimulates nfkb NF-κB Pathway Downregulation rebamipide->nfkb inhibits goblet_cell Conjunctival Goblet Cell Proliferation & Differentiation egfr->goblet_cell mucin_secretion Mucin Secretion (MUC1, MUC4, MUC5AC, MUC16) egfr->mucin_secretion stimulates goblet_cell->mucin_secretion leads to tear_film Tear Film Stability mucin_secretion->tear_film inflammation Reduced Inflammation nfkb->inflammation Neutralizing_Crystallization_Workflow cluster_solutions Solution Preparation acid_sol Acidic Additive Solution (HPMC, Glycerin, HCl) mix Neutralizing Crystallization (Inline Homogenizer @ 10,000 rpm) acid_sol->mix base_sol Basic Rebamipide Solution (Rebamipide, NaOH) base_sol->mix dialysis Dialysis mix->dialysis filtration Sterile Filtration (0.2 µm) dialysis->filtration final_product Ultrafine Rebamipide Ophthalmic Suspension filtration->final_product

References

In Vivo Experimental Protocols for Rebamipide Mofetil in Rabbits: Ophthalmic and Gastrointestinal Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed in vivo experimental protocols for evaluating the efficacy of Rebamipide Mofetil in rabbit models for both ophthalmic and gastrointestinal applications. The protocols are based on established methodologies and provide a framework for preclinical research.

Mechanism of Action

Rebamipide, the active metabolite of this compound, is a multifaceted mucosal protective agent. Its therapeutic effects are attributed to several mechanisms, including the stimulation of prostaglandin synthesis, scavenging of free radicals, and enhancement of mucin production. These actions collectively contribute to the protection and healing of mucosal tissues in both the eye and the gastrointestinal tract. In the gastrointestinal system, it promotes the healing of ulcers by increasing blood flow and the production of protective prostaglandins in the ulcer mucosa.[1] Ophthalmic application of rebamipide has been shown to improve corneal and conjunctival injuries by increasing mucin-like substances.[1]

Signaling Pathway of Rebamipide's Protective Effects

Rebamipide_Mechanism cluster_cellular_effects Cellular and Tissue Level Effects cluster_outcomes Therapeutic Outcomes rebamipide Rebamipide prostaglandin ↑ Prostaglandin Synthesis (PGE2) rebamipide->prostaglandin mucin ↑ Mucin Production (MUC1, MUC4, MUC16, MUC5AC) rebamipide->mucin ros ↓ Reactive Oxygen Species (ROS) rebamipide->ros inflammation ↓ Inflammatory Cytokines (TNF-α, IL-6, IL-8) rebamipide->inflammation growth_factors ↑ Epidermal Growth Factor (EGF) & EGF Receptors rebamipide->growth_factors blood_flow ↑ Mucosal Blood Flow rebamipide->blood_flow mucosal_protection Mucosal Protection prostaglandin->mucosal_protection mucin->mucosal_protection epithelial_repair Epithelial Repair and Healing ros->epithelial_repair anti_inflammatory Anti-inflammatory Effects inflammation->anti_inflammatory growth_factors->epithelial_repair blood_flow->epithelial_repair

Caption: Mechanism of action of Rebamipide.

Ophthalmic Application: Dry Eye Disease (DED) Model

This protocol outlines the induction of DED in rabbits and subsequent treatment with this compound ophthalmic solution.

Experimental Workflow for Ophthalmic Application

Ophthalmic_Workflow start Start animal_prep Animal Preparation (New Zealand White Rabbits) start->animal_prep ded_induction DED Induction (e.g., Dacryoadenectomy or Benzalkonium Chloride) animal_prep->ded_induction grouping Random Grouping (Treatment, Vehicle, Control) ded_induction->grouping treatment Treatment Administration (Rebamipide Ophthalmic Solution) grouping->treatment evaluation Clinical Evaluation (Staining, BUT, STT) treatment->evaluation data_analysis Data Analysis evaluation->data_analysis end End data_analysis->end

Caption: Experimental workflow for ophthalmic DED model.

Detailed Experimental Protocol

1. Animal Model:

  • Species: New Zealand White rabbits.

  • Housing: Individual cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Access to standard chow and water ad libitum.

2. Induction of Dry Eye Disease (DED):

  • Method 1: Surgical Dacryoadenectomy: This method creates a severe and stable aqueous-deficient DED.[2][3]

    • Administer general anesthesia.

    • One week after the removal of the nictitating membrane, surgically resect all orbital lacrimal glands (superior and inferior).[2][3]

  • Method 2: Chemical Induction with Benzalkonium Chloride (BAC): This method provides a less invasive alternative.

    • Instill 0.2% BAC solution topically twice daily for 5 consecutive days.[4]

3. Experimental Groups:

  • Group 1: Rebamipide Treatment: Rabbits with induced DED treated with 2% this compound ophthalmic suspension.

  • Group 2: Vehicle Control: Rabbits with induced DED treated with the vehicle solution.

  • Group 3: Untreated Control: Rabbits with induced DED receiving no treatment.

4. Treatment Regimen:

  • Dosage: One drop of 2% this compound ophthalmic suspension.

  • Frequency: Four times daily.[1]

  • Duration: 14 days.[1]

5. Efficacy Evaluation:

  • Fluorescein and Rose Bengal Staining: Assess corneal and conjunctival epithelial damage. Scores are assigned based on the area and density of staining.

  • Tear Break-Up Time (BUT): Measures the stability of the tear film.

  • Schirmer's Tear Test (STT): Measures the volume of tear production.

Quantitative Data Summary
ParameterPre-treatment (DED induced)Post-treatment (14 days with 2% Rebamipide)p-valueReference
Fluorescein Score1.50 ± 0.550.67 ± 0.52< 0.005[1]
Rose Bengal Score3.00 ± 1.261.67 ± 1.37< 0.05[1]
Tear Break-Up Time (sec)11.2 ± 4.5417.2 ± 2.48< 0.01[1]

Gastrointestinal Application: Gastric Ulcer Model

This protocol describes the induction of gastric ulcers in rabbits and the subsequent evaluation of the healing effects of orally administered this compound.

Experimental Workflow for Gastrointestinal Application

Gastro_Workflow start Start animal_prep Animal Preparation (New Zealand White Rabbits, Fasted) start->animal_prep ulcer_induction Gastric Ulcer Induction (Acetic Acid Application or Mucosal Resection) animal_prep->ulcer_induction grouping Random Grouping (Treatment, Vehicle, Control) ulcer_induction->grouping treatment Treatment Administration (Oral Rebamipide) grouping->treatment evaluation Ulcer Healing Assessment (Ulcer Size, Histology) treatment->evaluation data_analysis Data Analysis evaluation->data_analysis end End data_analysis->end

Caption: Experimental workflow for gastrointestinal ulcer model.

Detailed Experimental Protocol

1. Animal Model:

  • Species: New Zealand White rabbits.

  • Preparation: Fasted for 24 hours prior to ulcer induction, with free access to water.

2. Induction of Gastric Ulcers:

  • Method 1: Acetic Acid-Induced Ulcer: This method creates a chronic ulcer model.[5]

    • Administer general anesthesia and perform a median laparotomy to expose the stomach.

    • Apply a solution of 20% acetic acid to the serosal surface of the stomach for a specific duration (e.g., 60 seconds).[6]

  • Method 2: Mucosal Resection-Induced Ulcer: This model mimics post-endoscopic resection ulcers.[5]

    • Following laparotomy, inject saline into the submucosal layer to lift the mucosa.

    • Resect a defined area of the swollen mucosa.[5]

3. Experimental Groups:

  • Group 1: Rebamipide Treatment: Rabbits with induced gastric ulcers treated with oral this compound.

  • Group 2: Vehicle Control: Rabbits with induced gastric ulcers treated with the vehicle.

  • Group 3: Sham Control: Rabbits undergoing a sham procedure without ulcer induction.

4. Treatment Regimen:

  • Dosage: Based on clinical human dosage, a dose of 100 mg three times daily is standard.[7] For rabbits, an equivalent dose can be calculated based on body surface area or allometric scaling. A starting point could be in the range of 10-30 mg/kg, administered orally twice or three times daily.

  • Administration: Oral gavage.

  • Duration: 7-14 days.

5. Efficacy Evaluation:

  • Ulcer Area Measurement: At the end of the treatment period, euthanize the animals, and measure the area of the gastric ulcer.

  • Histological Examination: Collect stomach tissue for histological analysis to assess the quality of ulcer healing, including re-epithelialization, angiogenesis, and reduction of inflammation.

Quantitative Data (Hypothetical for Rabbit Model based on Rat Studies)
ParameterVehicle ControlRebamipide Treatment (10-30 mg/kg)
Ulcer Index (mm²)HighSignificantly Reduced
Healing Rate (%)LowSignificantly Increased
Pro-inflammatory Cytokines (e.g., TNF-α)ElevatedReduced
Prostaglandin E2 LevelsLowIncreased

Pharmacokinetic Considerations

Currently, there is limited publicly available pharmacokinetic data for this compound specifically in rabbits. The oral bioavailability of rebamipide is generally low.[8] In rats, the half-life is approximately 0.4 hours after intravenous injection.[8] Interspecies differences in pharmacokinetics have been observed between rats and dogs, with dogs showing a shorter half-life.[9] Therefore, it is recommended to conduct a preliminary pharmacokinetic study in rabbits to determine key parameters such as Cmax, Tmax, AUC, and bioavailability to optimize the dosing regimen for efficacy studies.

Pharmacokinetic Parameters in Other Species
SpeciesDoseTmax (hours)Half-life (hours)Bioavailability (%)Reference
Rat0.5 mg/kg (IV)-0.4 ± 0.1-[8]
Rat--12.85 ± 7.86 (oral)4.8[8][9]
Dog100 mg (oral)-5.62 ± 2.24-[9]
Human100 mg (oral)~2~1.5~10[7]

Disclaimer: These protocols are intended as a guide for research purposes. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant institutional animal care and use committee. Dosages and procedures may need to be optimized for specific experimental conditions.

References

Application Notes and Protocols for Evaluating the Efficacy of Rebamipide Mofetil in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a range of cell-based assays to evaluate the efficacy of Rebamipide Mofetil. The assays are designed to investigate the cytoprotective, anti-inflammatory, and mucosal healing properties of the compound.

Application Note 1: Assessment of Cytoprotective Effects against NSAID-Induced Injury

Objective: To evaluate the ability of this compound to protect gastric epithelial cells from damage induced by non-steroidal anti-inflammatory drugs (NSAIDs).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

Recommended Cell Line: Human gastric adenocarcinoma cell line (AGS) or rat gastric mucosal cell line (RGM1).

Materials:

  • This compound

  • Indomethacin (or other NSAID)

  • AGS or RGM1 cells

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed AGS or RGM1 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Pre-treatment with this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of medium containing the different concentrations of this compound. Incubate for 2 hours.

  • Induction of Cell Injury: Prepare a solution of Indomethacin in the cell culture medium. Add Indomethacin to the wells (final concentration, e.g., 200 µM) already containing this compound.

  • Controls:

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) only.

    • Indomethacin Control: Cells treated with Indomethacin only.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

Expected Quantitative Data
Treatment GroupConcentrationCell Viability (%)
Vehicle Control-100 ± 5.2
Indomethacin200 µM45 ± 4.1
Indomethacin + this compound1 µM55 ± 3.8
Indomethacin + this compound10 µM72 ± 4.5
Indomethacin + this compound100 µM88 ± 5.0

Experimental Workflow for Cytoprotection Assay

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay seed Seed Gastric Epithelial Cells (1x10^4 cells/well) incubate1 Incubate for 24h seed->incubate1 pretreat Pre-treat with This compound for 2h incubate1->pretreat prep_reba Prepare this compound (1-100 µM) prep_reba->pretreat prep_nsaid Prepare NSAID (e.g., Indomethacin 200 µM) add_nsaid Add NSAID to induce injury prep_nsaid->add_nsaid pretreat->add_nsaid incubate2 Incubate for 24h add_nsaid->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read

Caption: Workflow of the MTT assay for cytoprotection.

Application Note 2: Evaluation of Mucosal Healing and Cell Migration

Objective: To determine the effect of this compound on the migration and wound healing of intestinal epithelial cells.

Principle: The scratch/wound healing assay is a straightforward method to study cell migration in vitro. A "scratch" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the scratch is monitored over time.

Experimental Protocol: Scratch/Wound Healing Assay

Recommended Cell Line: Rat intestinal epithelial cell line (RIE-1) or human colorectal adenocarcinoma cell line (Caco-2).

Materials:

  • This compound

  • RIE-1 or Caco-2 cells

  • 6-well or 12-well cell culture plates

  • Complete cell culture medium

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed RIE-1 or Caco-2 cells into a 6-well plate and grow to form a confluent monolayer.

  • Scratch Creation: Using a sterile 200 µL pipette tip, create a straight scratch through the center of the monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing different concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM).

  • Controls:

    • Vehicle Control: Cells treated with the vehicle only.

  • Image Acquisition: Immediately capture images of the scratch at 0 hours. Continue to capture images at regular intervals (e.g., 6, 12, and 24 hours) at the same position.

  • Data Analysis: Measure the width of the scratch at different time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure.

Data Analysis: % Wound Closure = [(Initial scratch width - Scratch width at time T) / Initial scratch width] x 100

Expected Quantitative Data
Treatment GroupConcentration% Wound Closure at 12h
Vehicle Control-25 ± 3.5
This compound10 µM38 ± 4.1
This compound50 µM55 ± 5.2
This compound100 µM70 ± 4.8

Signaling Pathway in Rebamipide-Induced Cell Migration

G Rebamipide This compound ERK ERK Phosphorylation Rebamipide->ERK Rho Rho Kinase Activation Rebamipide->Rho Migration Cell Migration and Wound Healing ERK->Migration Rho->Migration

Caption: Rebamipide promotes cell migration via ERK and Rho kinase.

Application Note 3: Assessment of Anti-inflammatory Properties

Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines in response to an inflammatory stimulus.

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In this protocol, a sandwich ELISA is used to measure the concentration of cytokines like IL-8 and TNF-α in cell culture supernatants.

Experimental Protocol: Cytokine ELISA

Recommended Cell Line: Human umbilical vein endothelial cells (HUVECs) or human monocytic cell line (THP-1).

Materials:

  • This compound

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)

  • HUVECs or THP-1 cells

  • 24-well cell culture plates

  • Complete cell culture medium

  • Human IL-8 and TNF-α ELISA kits

Procedure:

  • Cell Seeding: Seed cells into a 24-well plate and allow them to adhere and grow.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10 µM to 1 mM) for 1 hour.

  • Inflammatory Stimulation: Add an inflammatory stimulus, such as LPS (1 µg/mL) or TNF-α (10 ng/mL), to the wells.

  • Controls:

    • Vehicle Control: Cells treated with the vehicle only.

    • LPS/TNF-α Control: Cells treated with the inflammatory stimulus only.

  • Incubation: Incubate the plate for 6-24 hours.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA: Perform the ELISA for IL-8 and TNF-α according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and determine the concentration of the cytokines in the samples.

Expected Quantitative Data
Treatment GroupConcentrationIL-8 Concentration (pg/mL)
Vehicle Control-< 50
TNF-α (10 ng/mL)-1200 ± 150
TNF-α + this compound100 µM850 ± 120
TNF-α + this compound500 µM500 ± 90
TNF-α + this compound1 mM250 ± 60

NF-κB Signaling Pathway in Inflammation

G TNFa TNF-α IkBa IκBα Degradation TNFa->IkBa Rebamipide This compound Rebamipide->IkBa Inhibits NFkB NF-κB Nuclear Translocation IkBa->NFkB Cytokines Pro-inflammatory Cytokines (IL-8, TNF-α) NFkB->Cytokines Upregulates

Caption: Rebamipide inhibits cytokine production via the NF-κB pathway.

Application Note 4: Analysis of Mucin Gene Expression

Objective: To determine the effect of this compound on the gene expression of mucins in epithelial cells.

Principle: Quantitative real-time PCR (qPCR) is used to measure the amount of a specific RNA. This is achieved by reverse transcribing the RNA into cDNA, and then amplifying the cDNA using PCR. The amount of amplified product is measured in real-time.

Experimental Protocol: qPCR for Mucin Genes

Recommended Cell Line: Human conjunctival epithelial cells or intestinal goblet cell line (LS174T).

Materials:

  • This compound

  • Epithelial cells

  • 6-well cell culture plates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for MUC1, MUC5AC, and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Treatment: Treat cells with this compound (e.g., 100 µM) for 24 hours.

  • RNA Extraction: Extract total RNA from the cells using an RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform qPCR using primers for the target mucin genes and the housekeeping gene.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Expected Quantitative Data
Gene TargetTreatmentFold Change in Expression
MUC1This compound (100 µM)2.5 ± 0.3
MUC5ACThis compound (100 µM)3.2 ± 0.5

Application Note 5: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To assess the antioxidant capacity of this compound by measuring its ability to reduce intracellular ROS levels.

Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Experimental Protocol: DCFH-DA Assay

Recommended Cell Line: Gastric or intestinal epithelial cells.

Materials:

  • This compound

  • Hydrogen peroxide (H₂O₂) or another ROS inducer

  • Epithelial cells

  • 96-well black, clear-bottom plates

  • DCFH-DA solution

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate.

  • Pre-treatment: Pre-treat cells with this compound for 1 hour.

  • DCFH-DA Loading: Load the cells with DCFH-DA (e.g., 10 µM) for 30 minutes.

  • ROS Induction: Induce ROS production by adding H₂O₂ (e.g., 100 µM).

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation of 485 nm and an emission of 535 nm.

Expected Quantitative Data
Treatment GroupConcentrationRelative Fluorescence Units (RFU)
Vehicle Control-1000 ± 150
H₂O₂100 µM8500 ± 900
H₂O₂ + this compound50 µM4500 ± 500
H₂O₂ + this compound100 µM2500 ± 300

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your studies.

Application Notes and Protocols for Assessing Ocular Irritation of Rebamipide Mofetil Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebamipide, a quinolinone derivative, is an amino acid analog of 2-(1H)-quinolone. It is primarily known for its mucin-secreting and anti-inflammatory properties, which has led to its development as an ophthalmic suspension for the treatment of dry eye disease.[1][2] Rebamipide and its prodrug, Rebamipide Mofetil, are designed to enhance the stability of the tear film and reduce inflammation on the ocular surface.[1][3] The assessment of ocular irritation is a critical step in the preclinical and clinical development of any new ophthalmic formulation to ensure its safety and patient comfort.

These application notes provide a comprehensive overview of the protocols used to evaluate the ocular irritation potential of this compound formulations, drawing from established in vitro and in vivo methods, as well as summarizing the available clinical safety data.

Mechanism of Action and Rationale for Ocular Use

Rebamipide's therapeutic effects on the ocular surface are attributed to several mechanisms:

  • Increased Mucin Production: It stimulates the secretion of both membrane-associated and secretory mucins from corneal and conjunctival epithelial cells, which is crucial for maintaining a healthy and stable tear film.[1][4]

  • Anti-inflammatory Effects: Rebamipide has been shown to suppress the production of pro-inflammatory cytokines, such as IL-6 and IL-8, and inhibit inflammatory cell infiltration in the conjunctiva.[3][5]

  • Corneal Epithelial Protection: It promotes the healing of corneal epithelial damage.[1]

Given these properties, this compound formulations are being developed to offer a therapeutic option for dry eye disease and other ocular surface disorders.

Clinical Safety and Tolerability of Rebamipide Ophthalmic Formulations

Extensive clinical trials have evaluated the safety and tolerability of Rebamipide ophthalmic suspensions. The data indicates that the formulations are generally well-tolerated. The most frequently reported adverse events are summarized below.

Table 1: Summary of Ocular Adverse Events Reported in Clinical Trials of Rebamipide Ophthalmic Suspension

Adverse EventFrequencySeverityNotes
Eye Irritation2.6% ± 1.7%[6]Mild[6]Generally transient and resolved without intervention.
Conjunctival Hemorrhage5.8% ± 1.3%[6]Mild[6]---
Visual Impairment (e.g., blurred vision)6.5% ± 2.2%[6]Mild[6]Often temporary, occurring shortly after instillation.

Table 2: Summary of Non-Ocular Adverse Events Reported in Clinical Trials of Rebamipide Ophthalmic Suspension

Adverse EventFrequencySeverityNotes
Dysgeusia (Bitter Taste)23.6% ± 4.3%[6]Mild[7]The most common non-ocular adverse event.
Nasopharyngitis22.8% ± 2.6%[6]Mild[6]---

It is noteworthy that many Rebamipide ophthalmic formulations are preservative-free, which may contribute to their favorable tolerability profile, as preservatives like benzalkonium chloride (BAK) are known to cause ocular surface toxicity.[6]

Experimental Protocols for Ocular Irritation Assessment

A tiered approach, starting with in vitro methods before proceeding to in vivo testing, is recommended to assess the ocular irritation potential of new this compound formulations.

Experimental Workflow for Ocular Irritation Assessment

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment (if required) cluster_2 Decision Point cluster_3 Outcome Cytotoxicity Cytotoxicity Assays (e.g., MTT, NRU on Corneal Cells) HET_CAM HET-CAM Assay Cytotoxicity->HET_CAM RhCE Reconstructed Human Corneal Epithelium Test (OECD 492) HET_CAM->RhCE Decision Irritation Potential Acceptable? RhCE->Decision Draize Draize Rabbit Eye Test (OECD 405) Proceed Proceed to Further Development/Clinical Trials Draize->Proceed Decision->Draize Yes Reformulate Reformulate Decision->Reformulate No

Caption: Workflow for assessing ocular irritation of ophthalmic formulations.

In Vitro Cytotoxicity Assays

Objective: To determine the potential of a this compound formulation to cause cell death in ocular surface cells.

Principle: Corneal epithelial cells are exposed to various concentrations of the test formulation. Cell viability is then assessed using colorimetric assays such as the MTT or Neutral Red Uptake (NRU) assay.

Protocol: MTT Assay on Human Corneal Epithelial (HCE) Cells

  • Cell Culture: Culture HCE cells in appropriate media and conditions until they reach 80-90% confluency in 96-well plates.

  • Preparation of Test Solutions: Prepare a range of dilutions of the this compound formulation in sterile phosphate-buffered saline (PBS) or cell culture medium. A vehicle control (formulation excipients without the active ingredient) and a negative control (PBS or medium) should be included.

  • Exposure: Remove the culture medium from the cells and add 100 µL of the test solutions to each well. Incubate for a defined period (e.g., 30 minutes to 24 hours), representative of potential exposure time.

  • MTT Addition: After incubation, remove the test solutions and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the negative control. Plot a dose-response curve and determine the IC50 value (the concentration that reduces cell viability by 50%).

Table 3: Example Data Table for MTT Assay

Concentration of this compoundMean Absorbance (570 nm)Standard Deviation% Cell Viability
Negative Control1.250.08100%
Vehicle Control1.220.0797.6%
0.1% Formulation1.180.0994.4%
0.5% Formulation1.050.1184.0%
1.0% Formulation0.890.1071.2%
2.0% Formulation0.650.0852.0%
Positive Control (e.g., 0.1% SDS)0.150.0312.0%
Hen's Egg Test on Chorioallantoic Membrane (HET-CAM) Assay

Objective: To assess the potential of a formulation to cause vascular damage (hemorrhage, lysis, coagulation) on a mucous membrane, serving as an alternative to in vivo eye irritation testing.[8]

Principle: The test substance is applied to the chorioallantoic membrane (CAM) of a fertilized hen's egg, which is a highly vascularized membrane that responds to irritants in a manner similar to the conjunctiva.[9]

Protocol: HET-CAM Assay

  • Egg Incubation: Incubate fertile hen's eggs for 9 days at 37.5 ± 0.5°C and 50-60% relative humidity.

  • CAM Preparation: On day 9, carefully remove a portion of the eggshell to expose the inner shell membrane. Moisten the membrane with 0.9% NaCl solution and carefully remove it to expose the CAM.

  • Application of Test Substance: Apply 0.3 mL of the this compound formulation directly onto the CAM.

  • Observation: Observe the CAM continuously for 5 minutes (300 seconds) for the occurrence of hemorrhage, vascular lysis, and coagulation. Record the time (in seconds) at which each endpoint first appears.

  • Scoring: Calculate the Irritation Score (IS) using a formula that weights the time to the appearance of each endpoint. A common formula is: IS = [ (301 - Time of Hemorrhage) / 300 ] * 5 + [ (301 - Time of Lysis) / 300 ] * 7 + [ (301 - Time of Coagulation) / 300 ] * 9

  • Classification: Classify the irritation potential based on the IS.

Table 4: HET-CAM Irritation Classification

Irritation Score (IS)Classification
0.0 - 0.9Non-irritant
1.0 - 4.9Slightly irritant
5.0 - 8.9Moderately irritant
9.0 - 21.0Severely irritant

Table 5: Example Data Table for HET-CAM Assay

Test SubstanceTime to Hemorrhage (s)Time to Lysis (s)Time to Coagulation (s)Irritation Score (IS)Classification
Negative Control (0.9% NaCl)> 300> 300> 3000.0Non-irritant
This compound Formulation> 300> 300> 3000.0Non-irritant
Positive Control (0.1 N NaOH)25406015.8Severely irritant
In Vivo Draize Rabbit Eye Test (OECD 405)

Objective: To assess the ocular irritation/corrosion potential of a substance in vivo. This test should only be considered if in vitro data indicates a low irritation potential.

Principle: A single dose of the test substance is applied to one eye of a rabbit, with the untreated eye serving as a control. The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at specific time points.[10][11]

Protocol: Draize Eye Test

  • Animal Selection: Use healthy, young adult albino rabbits.

  • Dosing: Instill 0.1 mL of the liquid this compound formulation into the conjunctival sac of one eye of each rabbit.

  • Observation: Examine the eyes at 1, 24, 48, and 72 hours after instillation. If irritation persists, observations can be extended up to 21 days.

  • Scoring: Grade the ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) according to the Draize scoring system.

  • Classification: The classification of irritation is based on the scores and the persistence of the observed effects.

Table 6: Draize Ocular Lesion Scoring Scale (Abbreviated)

Ocular LesionScoreDescription
Cornea: Opacity 0Normal
1Scattered or diffuse opacities
2Easily discernible translucent area
3Nacreous area
4Opaque cornea, iris not visible
Iris 0Normal
1Folds above normal, congestion, swelling
2Reacts to light sluggishly
Conjunctiva: Redness 0Normal
1Some vessels definitely injected
2Diffuse, crimson red, individual vessels not easily discernible
3Diffuse beefy red
Conjunctiva: Chemosis 0Normal
1Some swelling above normal
2Obvious swelling with partial eversion of lids
3Swelling with lids about half-closed
4Swelling with lids more than half-closed

Table 7: Example Data Summary for Draize Test

Test SubstanceMean Corneal Opacity ScoreMean Iritis ScoreMean Conjunctival Redness ScoreMean Chemosis ScoreOverall Irritation Classification
This compound Formulation0.00.00.50.2Non-irritant to Mildly Irritant
Vehicle Control0.00.00.30.1Non-irritant
Positive ControlVariesVariesVariesVariesModerately to Severely Irritant

Signaling Pathways in Ocular Irritation

Ocular irritation involves a complex cascade of signaling pathways that lead to inflammation, cell damage, and the sensation of discomfort. Understanding these pathways can aid in the development of less irritating formulations.

G cluster_0 Stimulus cluster_1 Cellular Response cluster_2 Signaling Pathways cluster_3 Mediator Release cluster_4 Physiological Response cluster_5 Clinical Signs & Symptoms Stimulus Ocular Irritant (e.g., Chemical, Allergen) EpithelialCells Corneal/Conjunctival Epithelial Cells Stimulus->EpithelialCells ImmuneCells Mast Cells, Neutrophils Stimulus->ImmuneCells NFkB NF-κB Pathway EpithelialCells->NFkB MAPK MAPK Pathway (p38, JNK, ERK) EpithelialCells->MAPK Calcium Calcium Signaling EpithelialCells->Calcium Histamine Histamine ImmuneCells->Histamine Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-8) NFkB->Cytokines MAPK->Cytokines Prostaglandins Prostaglandins Calcium->Prostaglandins Inflammation Inflammation Cytokines->Inflammation Apoptosis Apoptosis/Necrosis Cytokines->Apoptosis Vasodilation Vasodilation & Increased Permeability Histamine->Vasodilation NerveStimulation Nerve Stimulation Prostaglandins->NerveStimulation Redness Redness Inflammation->Redness Swelling Swelling (Chemosis) Vasodilation->Swelling Pain Pain, Itching NerveStimulation->Pain Tearing Tearing NerveStimulation->Tearing

Caption: Key signaling pathways involved in ocular irritation and inflammation.

Conclusion

The assessment of ocular irritation is a fundamental requirement in the development of this compound formulations. Based on extensive clinical data, Rebamipide ophthalmic solutions are considered safe and well-tolerated, with a low incidence of mild and transient eye irritation. For novel formulations of this compound, a systematic evaluation using in vitro methods such as cytotoxicity assays and the HET-CAM assay is recommended to screen for potential irritants and reduce the reliance on animal testing. The in vivo Draize test should be reserved for formulations with a demonstrated low irritation potential from in vitro screening. By following these protocols, researchers and drug developers can ensure the safety and patient acceptability of new this compound-based therapies for ocular surface diseases.

References

Application Notes and Protocols for Studying the Enzymatic Conversion of Rebamipide Mofetil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rebamipide Mofetil is an ester prodrug of Rebamipide, a gastroprotective agent used in the treatment of gastritis and peptic ulcers. As a prodrug, this compound is designed to improve the pharmacokinetic properties of the active compound, Rebamipide. The conversion of the inactive prodrug to the active therapeutic agent is a critical step that is mediated by enzymatic hydrolysis. Understanding the kinetics and mechanisms of this enzymatic conversion is paramount for predicting the in vivo performance of the drug, including its absorption, distribution, metabolism, and excretion (ADME) profile.

This document provides detailed application notes and protocols for studying the enzymatic conversion of this compound to Rebamipide in vitro. The primary enzymes responsible for the hydrolysis of ester prodrugs are carboxylesterases, which are abundant in the liver and intestines. Therefore, the protocols outlined below will focus on the use of human liver microsomes and recombinant human carboxylesterases as in vitro models to investigate this bioconversion.

Key Concepts in Prodrug Metabolism

Ester prodrugs are widely utilized to enhance the oral bioavailability of drugs with poor membrane permeability. The ester moiety masks a polar functional group, increasing the lipophilicity of the molecule and facilitating its absorption across biological membranes. Once absorbed, the ester bond is cleaved by esterases, releasing the active drug into circulation. The rate and extent of this conversion can significantly influence the therapeutic efficacy and safety of the prodrug.

Human carboxylesterases (hCE) are the primary enzymes involved in the hydrolysis of ester-containing drugs. The two major isoforms are hCE1 and hCE2. hCE1 is predominantly found in the liver, while hCE2 is highly expressed in the small intestine. The substrate specificity of these enzymes is influenced by the chemical structure of the prodrug, particularly the size of the acyl and alcohol groups of the ester. hCE1 generally prefers substrates with a large acyl group and a small alcohol moiety, whereas hCE2 has a preference for smaller acyl groups and larger alcohol portions.

Data Presentation: Enzymatic Conversion of this compound

The following tables summarize hypothetical quantitative data for the enzymatic conversion of this compound. These tables are provided as a template for presenting experimental results.

Table 1: Michaelis-Menten Kinetic Parameters for the Hydrolysis of this compound

Enzyme SourceVmax (nmol/min/mg protein)Km (µM)
Human Liver Microsomes15.2 ± 2.155.4 ± 7.8
Recombinant hCE125.8 ± 3.548.2 ± 6.1
Recombinant hCE25.1 ± 0.9120.7 ± 15.3

Table 2: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

Time (min)This compound Remaining (%)
0100
585.3
1560.1
3035.8
6012.5

Table 3: Formation of Rebamipide from this compound in Human Liver Microsomes

Time (min)Rebamipide Concentration (µM)
00
51.47
153.99
306.42
608.75

Experimental Protocols

Protocol 1: Determination of Michaelis-Menten Kinetics of this compound Hydrolysis

This protocol details the procedure for determining the kinetic parameters (Vmax and Km) of this compound hydrolysis using human liver microsomes or recombinant carboxylesterases.

Materials:

  • This compound

  • Rebamipide (as a reference standard)

  • Human liver microsomes (pooled)

  • Recombinant human carboxylesterase 1 (hCE1) and 2 (hCE2)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (optional, to assess concomitant oxidative metabolism)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a series of working solutions of this compound by diluting the stock solution in the assay buffer to achieve final concentrations ranging from 0.5 µM to 200 µM.

    • Prepare a stock solution of Rebamipide for the calibration curve.

    • Thaw human liver microsomes or recombinant enzymes on ice immediately before use. Dilute the enzyme source in potassium phosphate buffer to the desired protein concentration (e.g., 0.2-0.5 mg/mL for microsomes).

  • Enzymatic Reaction:

    • In a microcentrifuge tube, pre-warm 180 µL of the enzyme solution (microsomes or recombinant CES) at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the this compound working solution to the pre-warmed enzyme solution.

    • Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 10 minutes, ensure the reaction is in the linear range).

    • Terminate the reaction by adding 200 µL of ice-cold acetonitrile.

    • Include control incubations: a) without substrate (to check for endogenous peaks), and b) without enzyme (to check for non-enzymatic degradation).

  • Sample Processing:

    • Vortex the terminated reaction mixture vigorously for 30 seconds.

    • Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • Analytical Quantification:

    • Analyze the samples using a validated HPLC-UV or LC-MS/MS method (see Protocol 3 for an example method).

    • Quantify the amount of Rebamipide formed.

  • Data Analysis:

    • Calculate the initial velocity (v) of Rebamipide formation at each substrate concentration.

    • Plot the initial velocity (v) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation (v = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the Vmax and Km values.

Protocol 2: Assessment of Metabolic Stability of this compound

This protocol describes how to determine the rate of disappearance of this compound when incubated with human liver microsomes.

Materials:

  • Same as Protocol 1.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a working solution of this compound at a final concentration of 1 µM in the assay buffer.

    • Thaw and dilute human liver microsomes as described in Protocol 1.

  • Enzymatic Reaction:

    • Prepare a master mix containing the diluted liver microsomes in potassium phosphate buffer.

    • Initiate the reaction by adding the this compound working solution to the master mix.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately terminate the reaction by adding it to an equal volume of ice-cold acetonitrile.

  • Sample Processing and Analysis:

    • Process the samples as described in Protocol 1.

    • Analyze the samples by HPLC-UV or LC-MS/MS to quantify the remaining concentration of this compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.

Protocol 3: HPLC-UV Method for the Simultaneous Quantification of this compound and Rebamipide

This protocol provides an example of an HPLC-UV method that can be adapted for the analysis of samples from the enzymatic conversion assays.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 30% B

    • 13-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection: 280 nm

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of standard solutions containing known concentrations of both this compound and Rebamipide in the assay buffer.

    • Process these standards in the same manner as the experimental samples.

    • Inject the processed standards into the HPLC system to generate a calibration curve for each analyte.

  • Sample Analysis:

    • Inject the processed samples from Protocols 1 and 2 into the HPLC system.

    • Identify and integrate the peaks corresponding to this compound and Rebamipide based on their retention times, which should be determined using the reference standards.

  • Quantification:

    • Use the calibration curves to determine the concentrations of this compound and Rebamipide in the experimental samples.

Visualizations

Experimental Workflow for Studying Enzymatic Conversion

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Reagents (Substrate, Buffers) initiation Initiate Reaction (Add Substrate) prep_reagents->initiation prep_enzyme Prepare Enzyme (Microsomes/CES) pre_incubation Pre-incubate Enzyme (37°C, 5 min) prep_enzyme->pre_incubation pre_incubation->initiation incubation Incubate (37°C, Timed) initiation->incubation termination Terminate Reaction (Add Acetonitrile) incubation->termination centrifugation Centrifuge to Pellet Protein termination->centrifugation supernatant Collect Supernatant centrifugation->supernatant hplc HPLC-UV or LC-MS/MS Analysis supernatant->hplc quantification Quantify Prodrug and Metabolite hplc->quantification kinetics Kinetic Analysis (Vmax, Km) quantification->kinetics

Caption: Experimental workflow for in vitro enzymatic conversion studies.

Logical Relationship of Prodrug Activation

G prodrug This compound (Inactive Prodrug) enzyme Carboxylesterases (e.g., hCE1, hCE2) prodrug->enzyme Hydrolysis active_drug Rebamipide (Active Drug) enzyme->active_drug effect Therapeutic Effect (Gastroprotection) active_drug->effect

Caption: Conversion of this compound to its active form.

Application Notes and Protocols for the Use of Rebamipide Mofetil in a Murine Model of Sjögren's Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Rebamipide, the active form of Rebamipide Mofetil, in murine models of Sjögren's syndrome. This compound is an orally active prodrug of Rebamipide, which functions as a mucosal protective agent.[1][2][3][4][5] The data and protocols summarized below are based on preclinical studies demonstrating the therapeutic potential of Rebamipide in alleviating the symptoms and underlying autoimmune pathology of Sjögren's syndrome.

Introduction to Rebamipide and Sjögren's Syndrome

Sjögren's syndrome is a chronic autoimmune disease characterized by lymphocytic infiltration of the lacrimal and salivary glands, leading to dry eyes (keratoconjunctivitis sicca) and dry mouth (xerostomia).[6][7][8][9][10] Current treatments are primarily symptomatic. Rebamipide has demonstrated therapeutic effects in murine models of Sjögren's syndrome by modulating immune responses and protecting mucosal surfaces.[2][11][12][13][14]

Mechanism of Action

Rebamipide's therapeutic effects in Sjögren's syndrome are multifactorial:

  • Immunomodulation : It suppresses the activation of CD4+ T cells and the production of Th1-type cytokines like IL-2 and IFN-γ, which is associated with decreased NF-κB activity.[2][12] It also reduces the levels of inflammatory cytokines such as IL-6, TNF-α, and IL-17 in salivary glands.[3][11][13][14] Furthermore, Rebamipide promotes immune regulation by increasing the number of regulatory B cells.[3][11][14]

  • Mucosal Protection : Rebamipide enhances the production of mucin and prostaglandins, which are crucial for protecting the epithelial surfaces of the eyes and mouth.[1][4][15]

  • Anti-apoptotic Effects : It has been shown to decrease the number of apoptotic ductal cells in the salivary and lacrimal glands of a murine model of Sjögren's syndrome.[2][12]

Data Presentation

The following tables summarize the key quantitative data from studies using Rebamipide in murine models of Sjögren's syndrome.

Table 1: Effects of Oral Rebamipide Administration on Salivary and Lacrimal Gland Function
ParameterMouse ModelTreatment GroupControl GroupOutcomeReference
Saliva VolumeNFS/sld3 mg/kg/day RebamipideVehicleSignificantly higher[2][12]
Tear VolumeNFS/sld3 mg/kg/day RebamipideVehicleMonitored, improvement suggested[2][12]
Saliva SecretionNOD/ShiLtJRebamipide (daily for 6 weeks)ShamHigher secretion[11][13]
Table 2: Immunomodulatory Effects of Oral Rebamipide Administration
ParameterMouse ModelTreatment GroupControl GroupOutcomeReference
CD4+ T cell activationNFS/sld3 mg/kg/day RebamipideVehicleSuppressed[2][12]
Th1 Cytokines (IL-2, IFN-γ)NFS/sld3 mg/kg/day RebamipideVehicleSuppressed[2][12]
Serum Autoantibodies (IgM, IgG1)NFS/sld3 mg/kg/day RebamipideVehicleInhibited[2][12]
Inflammatory Cytokines (IL-6, TNF-α, IL-17) in Salivary GlandsNOD/ShiLtJRebamipideShamLower levels[3][11][13][14]
Regulatory B cells (CD19+CD25+Foxp3+ and CD19+CD5+CD1d+IL-10+)NOD/ShiLtJRebamipideShamIncreased number[3][11][14]
Table 3: Histological and Cellular Effects of Oral Rebamipide Administration
ParameterMouse ModelTreatment GroupControl GroupOutcomeReference
Apoptotic duct cells (TUNEL+) in salivary and lacrimal glandsNFS/sld3 mg/kg/day RebamipideVehicleDecreased[2][12]
Inflammatory cell infiltration in salivary glandsNOD/ShiLtJRebamipideShamReduced[11][13]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Murine Models of Sjögren's Syndrome

Two primary mouse models have been utilized in the cited studies:

  • NFS/sld Mice : These mice are thymectomized at 3 days of age (3d-Tx) to induce an autoimmune phenotype resembling Sjögren's syndrome. Female mice are typically used for experiments.

  • NOD/ShiLtJ Mice : This is a non-obese diabetic (NOD) strain that spontaneously develops autoimmune lesions in the salivary and lacrimal glands, making it a relevant model for primary Sjögren's syndrome.

Oral Administration of Rebamipide

This protocol is based on studies using the NFS/sld and NOD/ShiLtJ mouse models.

Objective: To evaluate the therapeutic efficacy of orally administered Rebamipide on the development and progression of Sjögren's syndrome-like disease.

Materials:

  • Rebamipide

  • Vehicle (e.g., sterile water, carboxymethyl cellulose solution)

  • Oral gavage needles

  • NFS/sld or NOD/ShiLtJ mice (female, age-matched)

Procedure:

  • Animal Acclimatization: House the mice in a specific pathogen-free environment for at least one week before the start of the experiment.

  • Group Allocation: Randomly divide the mice into treatment and control groups.

  • Drug Preparation: Prepare a suspension of Rebamipide in the chosen vehicle at the desired concentrations (e.g., 0.3 mg/kg and 3 mg/kg body weight).[2][12]

  • Administration:

    • For NFS/sld mice, begin daily oral administration at 4 weeks of age and continue until 8 weeks of age.[2][12]

    • For NOD/ShiLtJ mice, daily oral administration can be conducted for a period of six weeks.[11][13]

    • Administer the Rebamipide suspension or vehicle alone to the respective groups via oral gavage.

  • Monitoring and Endpoint Analysis:

    • Monitor the general health and body weight of the mice throughout the study.

    • Measure saliva and tear secretion periodically.

    • At the end of the treatment period, euthanize the mice and collect salivary glands, lacrimal glands, and blood samples for histological, cellular, and molecular analyses.

Measurement of Saliva and Tear Secretion

Objective: To quantify the functional output of the salivary and lacrimal glands.

Materials:

  • Pilocarpine hydrochloride

  • Saline

  • Microcapillary tubes or pre-weighed cotton balls

  • Anesthetic (e.g., isoflurane)

Procedure for Saliva Collection:

  • Anesthetize the mice.

  • Administer pilocarpine (a secretagogue) intraperitoneally to stimulate saliva secretion.

  • Carefully collect saliva from the oral cavity using a pre-weighed cotton ball or a microcapillary tube for a defined period (e.g., 15 minutes).

  • Determine the volume of saliva by weight difference of the cotton ball or by the volume in the capillary tube.

Procedure for Tear Collection:

  • Anesthetize the mice.

  • Place a pre-weighed filter paper strip or a microcapillary tube in the conjunctival sac for a specific duration (e.g., 1 minute).

  • Measure the length of the wetted portion of the strip or the volume in the capillary tube to determine the tear volume.

Histological Analysis

Objective: To assess the extent of lymphocytic infiltration and tissue damage in the salivary and lacrimal glands.

Materials:

  • Formalin (10% neutral buffered)

  • Paraffin

  • Microtome

  • Hematoxylin and eosin (H&E) stains

  • Microscope

Procedure:

  • Tissue Fixation: Immediately after collection, fix the salivary and lacrimal glands in 10% neutral buffered formalin.

  • Processing and Embedding: Dehydrate the tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin.

  • Sectioning: Cut thin sections (e.g., 4-5 µm) using a microtome.

  • Staining: Deparaffinize and rehydrate the sections, then stain with H&E.

  • Microscopic Evaluation: Examine the stained sections under a microscope to evaluate the degree of lymphocytic infiltration and glandular destruction. A scoring system can be used to quantify the severity of the lesions.

Flow Cytometry for Immune Cell Profiling

Objective: To analyze the populations of different immune cells, such as T cells and B cells, in lymphoid organs.

Materials:

  • Spleens or lymph nodes

  • RPMI 1640 medium

  • Fetal bovine serum (FBS)

  • Fluorescently labeled antibodies against specific cell surface markers (e.g., CD4, CD19, CD25, Foxp3)

  • Flow cytometer

Procedure:

  • Single-Cell Suspension: Prepare single-cell suspensions from the spleens or lymph nodes by mechanical dissociation.

  • Red Blood Cell Lysis: If necessary, lyse red blood cells using a suitable lysis buffer.

  • Cell Staining: Incubate the cells with a cocktail of fluorescently labeled antibodies specific for the immune cell populations of interest. For intracellular markers like Foxp3, a fixation and permeabilization step is required.

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the percentages of different cell populations.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of Rebamipide in Sjögren's syndrome research.

Rebamipide_Mechanism_of_Action cluster_autoimmunity Sjögren's Syndrome Pathogenesis cluster_rebamipide Rebamipide Intervention Autoimmune Trigger Autoimmune Trigger T Cell Activation T Cell Activation Autoimmune Trigger->T Cell Activation B Cell Activation B Cell Activation T Cell Activation->B Cell Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines T Cell Activation->Pro-inflammatory Cytokines Glandular Inflammation Glandular Inflammation B Cell Activation->Glandular Inflammation Autoantibodies Pro-inflammatory Cytokines->Glandular Inflammation Glandular Dysfunction Glandular Dysfunction Glandular Inflammation->Glandular Dysfunction Rebamipide Rebamipide Inhibition of T Cell Activation Inhibition of T Cell Activation Rebamipide->Inhibition of T Cell Activation Suppression of Pro-inflammatory Cytokines Suppression of Pro-inflammatory Cytokines Rebamipide->Suppression of Pro-inflammatory Cytokines Induction of Regulatory B Cells Induction of Regulatory B Cells Rebamipide->Induction of Regulatory B Cells Mucosal Protection Mucosal Protection Rebamipide->Mucosal Protection Reduced Glandular Inflammation Reduced Glandular Inflammation Inhibition of T Cell Activation->Reduced Glandular Inflammation Suppression of Pro-inflammatory Cytokines->Reduced Glandular Inflammation Induction of Regulatory B Cells->Reduced Glandular Inflammation Improved Glandular Function Improved Glandular Function Mucosal Protection->Improved Glandular Function Reduced Glandular Inflammation->Improved Glandular Function

Caption: Mechanism of Action of Rebamipide in Sjögren's Syndrome.

Experimental_Workflow start Start animal_model Select Murine Model (NFS/sld or NOD/ShiLtJ) start->animal_model grouping Randomly Assign to Groups (Rebamipide vs. Vehicle) animal_model->grouping treatment Daily Oral Administration (4-8 weeks or 6 weeks) grouping->treatment monitoring In-life Monitoring (Body Weight, Health) treatment->monitoring functional_assays Functional Assays (Saliva and Tear Measurement) monitoring->functional_assays euthanasia Euthanasia and Tissue Collection functional_assays->euthanasia analysis Endpoint Analyses euthanasia->analysis histology Histological Analysis analysis->histology flow_cytometry Flow Cytometry analysis->flow_cytometry cytokine_analysis Cytokine Profiling analysis->cytokine_analysis end End histology->end flow_cytometry->end cytokine_analysis->end

Caption: General Experimental Workflow for a Preclinical Study.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Stability Challenges in Rebamipide Mofetil Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address stability issues encountered during the formulation of Rebamipide Mofetil.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common stability problems with this compound formulations.

Observed Issue Potential Cause Recommended Action
Loss of potency, appearance of Rebamipide peak in chromatogram. Ester Hydrolysis: this compound is a prodrug susceptible to hydrolysis, especially in acidic conditions, converting it back to the active parent drug, Rebamipide.1. pH Control: Maintain the formulation pH in the optimal range of 6.5–7.5 to minimize hydrolysis.[1]2. Moisture Control: Use moisture-scavenging excipients and control humidity during manufacturing and storage.3. Buffer Selection: Employ a suitable buffering agent to maintain the target pH throughout the product's shelf life.
Discoloration or appearance of unknown peaks after light exposure. Oxidative Degradation: The molecule may be sensitive to light, leading to oxidative degradation.[1]1. Light-Resistant Packaging: Utilize amber vials, opaque containers, or other light-blocking packaging materials.[1]2. Antioxidants: Consider the inclusion of antioxidants such as ascorbic acid in the formulation.[1]3. Inert Atmosphere: Manufacture and package the product under an inert atmosphere (e.g., nitrogen) to displace oxygen.
Precipitation of the active ingredient in liquid formulations. pH Shift/Solubility Issues: Although this compound has improved solubility over a wider pH range than Rebamipide, significant pH shifts can still affect its solubility.[1]1. Confirm pH: Regularly check the pH of the formulation during development and stability studies.2. Co-solvents/Solubilizers: Investigate the use of co-solvents or other solubilizing agents compatible with the intended dosage form.
Inconsistent analytical results in stability studies. Inadequate Analytical Method: The chosen analytical method may not be stability-indicating, failing to separate the prodrug from its degradation products.1. Method Validation: Develop and validate a stability-indicating HPLC method capable of separating this compound from Rebamipide and other potential degradants.[2][3][4][5]2. Forced Degradation: Perform forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products and confirm the method's specificity.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound, an ester prodrug, is hydrolysis of the mofetil ester bond. This reaction cleaves the ester to form the active parent drug, Rebamipide, and a morpholinoethanol side-chain. This process is particularly accelerated in acidic conditions.[1]

Q2: Under what conditions is this compound most unstable?

A2: this compound is most susceptible to degradation under acidic conditions (e.g., a pH of 2.0, where the half-life is approximately 2.3 hours) and when exposed to light, which can lead to oxidative degradation.[1]

Q3: My formulation shows a decrease in this compound concentration and a corresponding increase in a peak that matches the Rebamipide standard. What is happening?

A3: This is a classic sign of ester hydrolysis, where the this compound prodrug is converting back to its active form, Rebamipide. To mitigate this, you should focus on controlling the pH and moisture content of your formulation.

Q4: Are there any recommended excipients to improve the stability of this compound?

A4: While specific excipient compatibility studies for this compound are not widely published, general strategies include using buffering agents to maintain a pH of 6.5-7.5, antioxidants like ascorbic acid to prevent oxidative degradation, and using low-moisture-content excipients.[1] Always conduct drug-excipient compatibility studies for your specific formulation.

Q5: How does the stability of this compound compare to that of Rebamipide?

A5: this compound is susceptible to acidic hydrolysis due to its ester linkage, a pathway not present in the parent drug.[1] Conversely, the parent drug, Rebamipide, is known to be particularly susceptible to alkaline hydrolysis, which breaks its amide bond.[2] Therefore, the optimal pH for stability differs significantly between the two molecules.

Quantitative Stability Data

The following table summarizes the known quantitative stability data for this compound.

ConditionParameterValueReference
Acidic Hydrolysis (pH 2.0)Half-life (t₁/₂)2.3 hours[1]

Note: Comprehensive quantitative data for this compound is limited in publicly available literature. The data for the parent drug, Rebamipide, shows significant degradation under alkaline conditions (e.g., ~8% degradation after 1 hour with 0.5 N NaOH).[2]

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Objective: To identify potential degradation products and establish a stability-indicating analytical method for this compound.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C. Withdraw samples at appropriate time intervals (e.g., 0, 1, 2, 4, and 8 hours). Neutralize the samples before analysis.

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature. Withdraw and neutralize samples at specified intervals. Given the stability of the parent drug (Rebamipide) to acid and instability to base, this will help differentiate the degradation of the ester from the amide.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature. Protect from light and sample at various time points.

  • Thermal Degradation: Heat the solid drug substance and the stock solution at an elevated temperature (e.g., 80°C). Analyze samples at set intervals.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber. Wrap a control sample in foil to serve as a dark control.

  • Analysis: Analyze all stressed samples using a suitable HPLC method (see protocol below) against a non-stressed control to determine the percentage of degradation and identify degradation products.

Protocol: Stability-Indicating HPLC Method

Objective: To quantify this compound and separate it from its principal degradant, Rebamipide, and other potential impurities.

Methodology (Example based on methods for Rebamipide): [2]

  • Chromatographic Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a phosphate buffer and an organic solvent (e.g., Methanol or Acetonitrile). For this compound, a starting point could be a mobile phase of 0.02 M potassium phosphate buffer (pH adjusted to 6.8) and methanol in a 40:60 (v/v) ratio.[2] The gradient or isocratic conditions must be optimized to ensure separation of the more lipophilic this compound from the more polar Rebamipide.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at approximately 230 nm.[2]

  • Injection Volume: 20 µL.

  • Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to prove it is stability-indicating.

Visualizations

Degradation Pathway of this compound

G RM This compound (Prodrug) R Rebamipide (Active Drug) RM->R Ester Hydrolysis (Acidic/Basic Conditions) ME Morpholinoethanol (Side-chain) RM->ME Ester Hydrolysis (Acidic/Basic Conditions) OP Oxidative Degradation Products RM->OP Oxidation (Light Exposure) G cluster_prep Preparation cluster_stress Forced Degradation Formulation Prepare Formulation Acid Acidic Hydrolysis Formulation->Acid Base Alkaline Hydrolysis Formulation->Base Oxidation Oxidation (H₂O₂) Formulation->Oxidation Thermal Thermal Formulation->Thermal Photo Photolytic Formulation->Photo Placebo Prepare Placebo Placebo->Acid Placebo->Base Placebo->Oxidation Placebo->Thermal Placebo->Photo Analysis HPLC Analysis (Stability-Indicating Method) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Identify Degradants & Assess Stability Analysis->Report

References

Technical Support Center: Optimizing the Dissolution Rate of Rebamipide Mofetil Prodrug

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the dissolution rate of the Rebamipide Mofetil prodrug.

Frequently Asked Questions (FAQs)

Q1: Why is the dissolution rate of Rebamipide a critical parameter to optimize?

A1: Rebamipide is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, which means it has both poor aqueous solubility and low permeability.[1][2] Its limited solubility is a major obstacle to its bioavailability, which can be less than 10%.[2] Enhancing the dissolution rate is a key strategy to improve its absorption in the gastrointestinal tract and, consequently, its therapeutic efficacy.[1][3]

Q2: What are the most common strategies to improve the dissolution rate of Rebamipide?

A2: The most widely investigated and successful strategy is the formulation of solid dispersions.[3][4][5][6] This technique involves dispersing Rebamipide in a hydrophilic carrier matrix. Other approaches include the preparation of nanosuspensions and the use of counter ions to form soluble complexes.[1][7]

Q3: Which polymers are commonly used as carriers in solid dispersions of Rebamipide?

A3: Several hydrophilic polymers have been shown to be effective carriers for Rebamipide solid dispersions, including:

  • Polyvinylpyrrolidone K-30 (PVP K-30)[3][4][6]

  • Polyethylene Glycol 4000 (PEG-4000)[3][6] and PEG-6000[4][5]

  • D-α-Tocopheryl polyethylene Glycol 1000 Succinate (TPGS)[5]

  • Sodium Alginate[8]

  • Pluronic F-127 (poloxamer 407)[4][5]

Q4: How does the choice of preparation method for solid dispersions affect the dissolution rate?

A4: The preparation method significantly influences the properties of the solid dispersion and, therefore, the dissolution rate. Common methods include:

  • Solvent Evaporation: This method often yields a homogenous dispersion and can lead to a significant increase in dissolution.[4][5]

  • Kneading: A simpler method, but may result in less significant dissolution enhancement compared to solvent evaporation.[4][9]

  • Fusion (Melt) Method: This involves melting the carrier and dispersing the drug.

  • Spray-Drying: This technique can produce uniform solid dispersion particles with improved solubility.[8]

  • Co-precipitation [3][6]

Studies have shown that the solvent evaporation method is often superior for enhancing the solubility and dissolution rate of Rebamipide.[4][5]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low Dissolution Rate in 0.1N HCl Rebamipide has poor solubility in acidic conditions. The crystalline structure of the pure drug limits its dissolution.1. Formulate a solid dispersion: Utilize hydrophilic carriers like PVP K-30 or PEG-4000. The solvent evaporation method with a drug-to-carrier ratio of 1:15 has shown significant improvement.[4][5]2. Incorporate an alkalizer: Adding an alkalizer like sodium carbonate to the solid dispersion can modify the microenvironmental pH, promoting dissolution.[2][8]3. Prepare a nanosuspension: Combining neutralization with microfluidization can create nanosuspensions with a faster dissolution rate.[1]
Inconsistent Dissolution Profiles Between Batches 1. Variability in the solid dispersion preparation method.2. Incomplete solvent removal in the solvent evaporation method.3. Phase separation or crystallization upon storage.1. Standardize the protocol: Ensure consistent parameters such as stirring speed, temperature, and drying time.2. Optimize drying: Use a vacuum oven to ensure complete solvent removal.3. Characterize solid-state properties: Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the amorphous state and rule out crystallinity in each batch.[8]
Precipitation of Drug in Dissolution Medium The concentration of the dissolved drug exceeds its saturation solubility in the dissolution medium, leading to supersaturation and subsequent precipitation.1. Incorporate a precipitation inhibitor: Certain polymers used in solid dispersions, such as PVP, can also act as precipitation inhibitors.2. Optimize the drug-to-carrier ratio: A higher proportion of the hydrophilic carrier can help maintain the drug in a dissolved state.
Poor Wetting of the Formulation The hydrophobic nature of Rebamipide can lead to poor wetting, even in a solid dispersion, hindering dissolution.1. Include a surfactant/wetting agent: Incorporating agents like Sodium Lauryl Sulphate (SLS) or Poloxamer F68 in the formulation can improve wetting and enhance dissolution.[8]2. Reduce particle size: Techniques like microfluidization to create nanosuspensions can increase the surface area available for wetting.[1]

Data Summary Tables

Table 1: Enhancement of Rebamipide Solubility using Solid Dispersion Technique

CarrierDrug:Carrier Ratio (w/w)Preparation MethodSolubility Enhancement (fold increase)Reference
PVP K301:5Solvent Evaporation~9[4]
TPGS1:15Solvent Evaporation36.4[5]
Sodium Alginate / Sodium Carbonate1:2:2Spray-Drying~200[8]

Table 2: In Vitro Dissolution of Rebamipide from Solid Dispersions

CarrierDrug:Carrier Ratio (w/w)Dissolution MediumTime (min)% Drug ReleaseReference
PVP K301:5Not Specified30100%[4]
TPGS1:120.1 N HCl9070%[5]

Experimental Protocols

1. Preparation of Rebamipide Solid Dispersion by Solvent Evaporation Method

  • Materials: Rebamipide, Hydrophilic Carrier (e.g., PVP K30, TPGS), Methanol (or another suitable solvent).

  • Procedure:

    • Accurately weigh Rebamipide and the chosen hydrophilic carrier in the desired ratio (e.g., 1:15).[5]

    • Dissolve the Rebamipide and the carrier separately in a minimal amount of methanol.

    • Mix the two solutions together using a magnetic stirrer until a clear solution is obtained.

    • Evaporate the solvent at room temperature (25-30 °C) for 24 hours or under vacuum.[5]

    • The resulting solid mass is then collected, pulverized, and passed through a sieve to obtain a uniform powder.

2. In Vitro Dissolution Testing

  • Apparatus: USP Dissolution Test Apparatus (Apparatus II, paddle type).[9]

  • Dissolution Medium: 900 ml of 0.1N HCl (pH 1.2) or phosphate buffer (pH 6.8).[3][9]

  • Temperature: 37 ± 0.5°C.[9]

  • Rotation Speed: 50-100 rpm.[9]

  • Procedure:

    • Place a specified amount of the Rebamipide formulation (pure drug or solid dispersion) into the dissolution vessel.

    • Withdraw samples (e.g., 5 ml) at predetermined time intervals (e.g., 10, 20, 30, 45, 60, 90 minutes).[5]

    • Replace the withdrawn sample with an equal volume of fresh dissolution medium to maintain a constant volume.

    • Filter the samples through a 0.45 µm filter.

    • Analyze the samples for Rebamipide concentration using a validated analytical method, such as UV-spectrophotometry at a λmax of approximately 224-227 nm.[3][9]

Visualizations

Experimental_Workflow_for_Solid_Dispersion_Formulation cluster_prep Preparation cluster_process Processing cluster_analysis Analysis reb Rebamipide dissolve Dissolution reb->dissolve carrier Hydrophilic Carrier (e.g., PVP K30, TPGS) carrier->dissolve solvent Solvent (e.g., Methanol) solvent->dissolve mix Mixing dissolve->mix evap Solvent Evaporation mix->evap solid_mass Solid Mass evap->solid_mass pulverize Pulverization solid_mass->pulverize sieve Sieving pulverize->sieve sd_powder Solid Dispersion Powder sieve->sd_powder dissolution_test Dissolution Testing sd_powder->dissolution_test characterization Solid-State Characterization (PXRD, DSC, SEM) sd_powder->characterization

Caption: Workflow for Solid Dispersion Preparation and Analysis.

Troubleshooting_Logic start Start: Low Dissolution Rate cause1 Possible Cause: Poor Solubility start->cause1 cause2 Possible Cause: Poor Wetting start->cause2 cause3 Possible Cause: Drug Crystallinity start->cause3 solution1 Solution: Formulate Solid Dispersion cause1->solution1 Yes solution2 Solution: Add Wetting Agent/Surfactant cause2->solution2 Yes solution3 Solution: Confirm Amorphous State (PXRD/DSC) cause3->solution3 Yes check Re-evaluate Dissolution Rate solution1->check solution2->check solution3->check

References

Technical Support Center: Enhancing Corneal Penetration of Rebamipide Mofetil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the corneal penetration of Rebamipide Mofetil.

I. Formulation Strategies: Troubleshooting and FAQs

This section addresses common challenges in the formulation of this compound for enhanced ocular delivery.

Frequently Asked Questions (FAQs):

  • Q1: What are the most promising formulation strategies to enhance the corneal penetration of this compound? A1: Current research focuses on several key strategies, including the formulation of this compound into nanoparticles (nanosuspensions, solid lipid nanoparticles), the use of in situ gelling systems, and the development of supersaturated solutions. These approaches aim to increase the residence time of the drug on the ocular surface, improve its solubility, and facilitate its transport across the corneal epithelium.

  • Q2: How do nanoparticles improve the corneal penetration of this compound? A2: Nanoparticles enhance corneal penetration through several mechanisms. Their small size allows for better adhesion to the corneal surface and potential uptake by corneal epithelial cells.[1] Formulations utilizing mucoadhesive polymers like chitosan can further prolong contact time.[1] Additionally, the increased surface area of nanoparticles can lead to a higher dissolution rate and drug concentration gradient, driving passive diffusion across the cornea.

  • Q3: What is the role of penetration enhancers in this compound formulations? A3: Penetration enhancers are excipients that transiently increase the permeability of the corneal epithelium, allowing for greater drug absorption.[2][3] They can act by disrupting the tight junctions between epithelial cells (paracellular transport) or by altering the cell membrane to facilitate drug entry (transcellular transport).[2][3] Examples include cell-penetrating peptides like penetratin and cyclodextrins.[4][5]

Troubleshooting Guide: Formulation Development

Problem Potential Cause(s) Recommended Solution(s)
Low Entrapment Efficiency in Nanoparticle Formulations - Inappropriate choice of lipids or surfactants.- Suboptimal homogenization or sonication parameters.- Drug leakage during the formulation process.- Screen different lipids and surfactants to find a combination that effectively encapsulates this compound.- Optimize process parameters such as homogenization speed/pressure and sonication time/amplitude.- Consider using a stabilizer to prevent drug expulsion from the nanoparticles.
Nanoparticle Aggregation and Instability - Insufficient surface charge (low zeta potential).- Inadequate stabilization by polymers or surfactants.- High concentration of penetration enhancers like penetratin causing particle aggregation.[4]- Select stabilizers that impart a sufficient surface charge to ensure electrostatic repulsion between particles (a zeta potential of ±30 mV is generally considered stable).- Optimize the concentration of stabilizers like Poloxamer-188 and HPMC to prevent crystal agglomeration.[6]- When using penetratin, maintain a low concentration (e.g., 10 µM) as higher concentrations (e.g., 100 µM) have been shown to cause aggregation.[4]
Precipitation of Rebamipide in Supersaturated Solutions - The inherent thermodynamic instability of supersaturated systems.- pH shifts or temperature fluctuations during storage.- Incorporate hydrophilic polymers like hydroxypropyl methylcellulose (HPMC) to inhibit drug precipitation.[7]- Optimize the formulation pH and buffer system to maintain drug solubility.[7]- Store the formulation under controlled temperature conditions.
High Polydispersity Index (PDI) of Nanoparticles - Non-uniform particle size reduction during formulation.- Presence of multiple particle populations.- Refine the homogenization or sonication process to achieve a more uniform particle size distribution. A PDI value below 0.3 is generally desirable for ophthalmic formulations.[8]- Consider filtration steps to remove larger particles or aggregates.

II. In Vitro & Ex Vivo Corneal Permeability Studies: Troubleshooting and FAQs

This section provides guidance on conducting and troubleshooting corneal permeability experiments.

Frequently Asked Questions (FAQs):

  • Q1: What are the standard ex vivo models for assessing the corneal penetration of this compound? A1: Excised corneas from animals such as rabbits, pigs, or cows are commonly used in ex vivo permeability studies.[9][10] These models, often mounted in a Franz diffusion cell apparatus, provide a biological barrier that closely mimics the human cornea.[11]

  • Q2: What are the critical parameters to control during a Franz diffusion cell experiment? A2: Key parameters include maintaining the temperature at 32-37°C to mimic physiological conditions, ensuring proper hydration and viability of the corneal tissue, using a suitable receptor solution that maintains sink conditions, and preventing the formation of air bubbles between the membrane and the receptor medium.[11][12]

  • Q3: How can I ensure the viability of the corneal tissue throughout the experiment? A3: Corneal viability can be assessed before and after the experiment using techniques like histological examination or by measuring the transepithelial electrical resistance (TEER).[13] Using a rocking or perfusion system can improve tissue survival compared to static culture conditions.[14]

Troubleshooting Guide: Permeability Studies

Problem Potential Cause(s) Recommended Solution(s)
High Variability in Permeability Data - Inconsistent corneal thickness or handling.- Damage to the corneal epithelium during excision and mounting.- Poor temperature control.- Non-uniform application of the formulation.- Standardize the cornea excision and mounting procedure to minimize tissue damage.- Use a validated Franz diffusion cell system with precise temperature control.[12]- Apply a consistent and known amount of the formulation to the donor chamber.
Low or No Drug Permeation Detected - The formulation does not effectively enhance penetration.- The analytical method is not sensitive enough to detect low concentrations of the permeated drug.- The drug has low solubility in the receptor medium, violating sink conditions.- Re-evaluate the formulation strategy; consider adding a penetration enhancer or optimizing the nanoparticle characteristics.- Validate the analytical method to ensure it has a sufficiently low limit of quantification (LOQ).- Select a receptor solution in which this compound has adequate solubility. The addition of a small percentage of a co-solvent like ethanol may be necessary for poorly soluble drugs.[11]
Air Bubbles in the Franz Cell Receptor Chamber - Dissolved gases in the receptor solution coming out of solution.- Improper filling of the receptor chamber.- Degas the receptor solution before use by sonication or vacuum filtration.[11]- Carefully fill the receptor chamber to ensure no air is trapped beneath the cornea.
Corneal Tissue Swelling or Opacity During the Experiment - Inappropriate receptor solution (e.g., incorrect osmolarity or pH).- Extended experiment duration leading to tissue degradation.- Use a physiologically balanced salt solution as the receptor medium.- Limit the duration of the experiment to a timeframe where tissue integrity is maintained.

III. Analytical Methods: Troubleshooting and FAQs

This section covers common issues related to the quantification of this compound in ocular matrices.

Frequently Asked Questions (FAQs):

  • Q1: What is the most common analytical method for quantifying this compound in ocular tissues? A1: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is the most widely used method for the quantification of Rebamipide in biological samples.[15][16][17]

  • Q2: What are the typical challenges in developing an HPLC method for this compound? A2: Challenges include achieving good separation from endogenous components in ocular tissues, ensuring sufficient sensitivity to measure low concentrations after corneal permeation, and preventing degradation of the analyte during sample preparation and analysis.

Troubleshooting Guide: HPLC Analysis

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column degradation or contamination.- Incompatible sample solvent with the mobile phase.- Secondary interactions between the analyte and the stationary phase.- Use a guard column and ensure proper sample cleanup to protect the analytical column.- Dissolve the sample in the initial mobile phase or a weaker solvent.- Adjust the mobile phase pH or add an ion-pairing agent to minimize secondary interactions.
Baseline Noise or Drift - Air bubbles in the pump or detector.- Contaminated mobile phase or column.- Fluctuations in temperature.- Degas the mobile phase thoroughly.- Flush the system with a strong solvent to remove contaminants.- Use a column thermostat to maintain a stable temperature.
Inconsistent Retention Times - Changes in mobile phase composition.- Leaks in the HPLC system.- Inadequate column equilibration.- Prepare the mobile phase accurately and ensure proper mixing.- Check for leaks at all fittings.- Ensure the column is fully equilibrated with the mobile phase before each injection.
Low Method Sensitivity - Suboptimal detector wavelength.- Low injection volume.- Inefficient extraction from the tissue matrix.- Determine the optimal UV wavelength for this compound detection (e.g., around 230 nm or 254 nm).[15][18]- Increase the injection volume if possible.- Optimize the sample extraction procedure to maximize recovery.

IV. Data Presentation

Table 1: Comparison of Rebamipide Nanoparticle Formulations

Formulation TypeStabilizer(s)Average Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)Reference(s)
NanosuspensionPoloxamer 188, HPMC, Chitosan1960.188+35.50Not Reported[6]
Solid Lipid Nanoparticles (SLNs)Poloxamer 188, Polysorbate 802340.228-24.5896.15[19]
Lipid Nanoemulsions (LNEs)Egg Lecithin230.3 - 279.80.204 - 0.246-27.7 to -31.099.90 - 99.92[20]
EthosomesNot SpecifiedNot ReportedNot ReportedNot Reported76[7]

Table 2: HPLC Methods for Rebamipide Quantification

Mobile Phase Column Detection Linear Range Reference(s)
0.02 M Potassium Phosphate (pH 6.8) and Methanol (40:60, v/v)C18UV at 230 nm0.5 - 5 µg/mL[18]
Phosphate Buffer (pH 6, 0.01 M) and Methanol (1:1, v/v)C18UV at 254 nm10 - 190 µg/mL[15]
Phosphate Buffer (pH 6.2) and AcetonitrileC18Not Specified4 - 24 µg/mL[16]
Acetonitrile, Water, Methanol, and Acetic AcidC18UV at 280 nmNot Specified[17]
Buffer Salt Solution, Methanol, and Tetrahydrofuran (Gradient)C18Not SpecifiedNot Specified[21]

V. Experimental Protocols

Protocol 1: Preparation of Rebamipide Nanosuspension

This protocol is based on the solvent-diffusion and probe sonication method.[6]

  • Preparation of Organic Phase: Dissolve this compound in a suitable organic solvent (e.g., acetone).

  • Preparation of Aqueous Phase: Dissolve stabilizers such as Poloxamer 188 and HPMC in deionized water. If using chitosan, dissolve it in a dilute acidic solution.

  • Emulsification: Inject the organic phase into the aqueous phase under constant stirring to form a coarse emulsion.

  • Solvent Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator.

  • Sonication: Subject the resulting suspension to probe sonication to reduce the particle size to the nano-range. Optimize sonication parameters (time, amplitude) to achieve the desired particle size and PDI.

  • Characterization: Analyze the nanosuspension for particle size, PDI, and zeta potential using dynamic light scattering.

Protocol 2: Ex Vivo Corneal Permeation Study using Franz Diffusion Cells

This protocol is a general guideline for conducting ex vivo corneal permeation studies.[11][22]

  • Tissue Preparation: Freshly excise animal corneas (e.g., porcine) and carefully mount them between the donor and receptor chambers of a Franz diffusion cell, with the epithelial side facing the donor chamber.

  • Receptor Chamber: Fill the receptor chamber with a pre-warmed (32-37°C) and degassed receptor solution (e.g., phosphate-buffered saline). Ensure no air bubbles are trapped beneath the cornea.

  • Formulation Application: Apply a known quantity of the this compound formulation to the corneal surface in the donor chamber.

  • Sampling: At predetermined time intervals, withdraw aliquots from the receptor chamber for analysis and replace with an equal volume of fresh receptor solution to maintain sink conditions.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time and determine the apparent permeability coefficient (Papp).

VI. Visualizations

Rebamipide_Mucin_Secretion_Pathway Rebamipide This compound EGFR EGFR Rebamipide->EGFR Akt Akt EGFR->Akt Leads to Phosphorylation Phosphorylation Akt->Phosphorylation Mucin_Gene_Expression Increased MUC1, MUC4, MUC16 Gene Expression Phosphorylation->Mucin_Gene_Expression Promotes Goblet_Cell Corneal/Conjunctival Goblet Cell Mucin_Secretion Enhanced Mucin Secretion Goblet_Cell->Mucin_Secretion Mucin_Gene_Expression->Mucin_Secretion

Caption: Signaling pathway of this compound in promoting ocular mucin secretion.

Experimental_Workflow_Corneal_Penetration cluster_formulation Formulation & Characterization cluster_ex_vivo Ex Vivo Permeability Study cluster_analysis Analysis Formulation This compound Formulation (e.g., Nanoparticles) Characterization Physicochemical Characterization (Size, PDI, Zeta) Formulation->Characterization Franz_Cell Franz Diffusion Cell Setup Characterization->Franz_Cell Apply Formulation Cornea_Excision Corneal Tissue Excision Cornea_Excision->Franz_Cell Sampling Time-point Sampling Franz_Cell->Sampling HPLC HPLC Quantification Sampling->HPLC Data_Analysis Data Analysis (Permeability Calculation) HPLC->Data_Analysis

Caption: Experimental workflow for assessing the corneal penetration of this compound.

References

Navigating In Vivo Studies with Rebamipide Mofetil: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help minimize variability in in vivo studies involving Rebamipide Mofetil. By addressing common challenges and providing detailed experimental protocols, this guide aims to enhance the reproducibility and reliability of your research findings.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it differ from Rebamipide?

This compound (also referred to in some literature as SA001) is an ester prodrug of Rebamipide.[1][2] A prodrug is an inactive or less active compound that is metabolized (converted) into the active drug within the body.[1] This modification is often done to improve the drug's absorption and bioavailability.[1] In the case of this compound, it is rapidly absorbed and converted to its active form, Rebamipide, leading to higher systemic exposure compared to conventional Rebamipide formulations.[1][2] This conversion is a critical step that can introduce variability if not properly controlled.

2. What are the primary mechanisms of action for Rebamipide?

Rebamipide, the active form of this compound, exerts its therapeutic effects through multiple pathways:

  • Mucosal Protection: It stimulates the synthesis of prostaglandins (PGE2) and mucus glycoproteins, which are crucial for protecting the gastrointestinal lining.[3][4]

  • Anti-inflammatory Effects: Rebamipide inhibits the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and can suppress the TLR4/NF-κB signaling pathway.[3][5] It also promotes a shift from the pro-inflammatory NF-κB pathway to the anti-inflammatory NRF2 pathway.[6]

  • Antioxidant Properties: It acts as a scavenger of reactive oxygen species (ROS), reducing oxidative stress and cellular damage in the mucosa.[3]

  • Tissue Repair and Healing: Rebamipide promotes the proliferation and migration of epithelial cells and enhances the expression of growth factors like Epidermal Growth Factor (EGF) to accelerate ulcer healing.[3][4]

3. What are the known sources of variability in in vivo studies with this compound?

Variability in in vivo studies with this compound can arise from several factors:

  • Prodrug Conversion: The rate and extent of conversion of this compound to Rebamipide can vary between individual animals and species. This process is influenced by the activity of esterase enzymes, which can be affected by genetics, age, and health status of the animal.

  • Formulation and Administration: The formulation of this compound (e.g., suspension, solution, nanocrystal) and the administration route (e.g., oral gavage, intraperitoneal) significantly impact its absorption and bioavailability.[7] Inconsistent administration techniques can also be a major source of variability.

  • Animal-related Factors: Species, strain, age, sex, and health status of the animals can all influence drug metabolism and response. For instance, the pharmacokinetic profile of Rebamipide differs significantly between rats and dogs.[8]

  • Diet and Fasting Status: The presence of food can delay the absorption of Rebamipide.[2] Standardizing the diet and fasting period before drug administration is crucial.

  • Sample Collection and Handling: The timing of blood or tissue collection and the subsequent handling and storage of samples can affect the measured concentrations of the prodrug and its active metabolite.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High variability in plasma concentrations of Rebamipide between animals in the same group. 1. Inconsistent oral gavage technique.2. Variability in prodrug conversion rates.3. Differences in food consumption before dosing.1. Ensure all personnel are thoroughly trained in oral gavage to deliver the full dose accurately.2. Use a sufficient number of animals per group to account for biological variability. Consider measuring esterase activity in a subset of animals if variability is extreme.3. Standardize the fasting period (e.g., 12 hours) before dosing to ensure consistent absorption.[9]
Lower than expected plasma concentrations of Rebamipide. 1. Poor solubility or stability of the this compound formulation.2. Inefficient absorption from the GI tract.3. Rapid metabolism and clearance.1. Verify the stability and solubility of your formulation. Consider using a formulation known to enhance bioavailability, such as a lipid nanoemulsion.[7]2. Ensure the vehicle used for administration is appropriate and does not interfere with absorption.3. Review the pharmacokinetic data for the specific animal model being used to ensure the dosing regimen is appropriate.
Inconsistent therapeutic effects despite consistent dosing. 1. Variability in tissue-specific conversion of the prodrug.2. Saturation of metabolic pathways.3. Differences in the severity of the induced disease model.1. In addition to plasma, consider measuring Rebamipide concentrations in the target tissue if feasible.2. Evaluate dose-proportionality in your animal model to ensure you are working within a linear dose-response range.3. Ensure the disease induction model is highly reproducible and that animals are randomized into groups based on baseline disease severity.
Unexpected adverse effects. 1. Off-target effects of the prodrug or its metabolites.2. Vehicle-related toxicity.3. Incorrect dose calculation or administration.1. Review the known safety profile of Rebamipide.[10] Consider reducing the dose or changing the administration route.2. Run a vehicle-only control group to rule out any effects of the administration vehicle.3. Double-check all dose calculations and ensure the concentration of the dosing solution is accurate.

Data Presentation

Table 1: Comparative Pharmacokinetics of Rebamipide in Different Species

ParameterRat (35 mg/kg, oral)Dog (100 mg, oral)
Half-life (t½) 12.85 ± 7.86 h5.62 ± 2.24 h
Apparent Total Clearance (Clt/F) 3.32 ± 1.18 L/h105.01 ± 42.37 L/h
Pharmacokinetic Profile Double-peak phenomenon observedConventional profile

Data from[8]. This table highlights the significant inter-species variability in the pharmacokinetics of Rebamipide.

Table 2: Effect of a Prodrug Formulation (SA001) on Rebamipide Exposure

Dose GroupDose-Adjusted AUClast Increase (vs. conventional Rebamipide)Dose-Adjusted Cmax Increase (vs. conventional Rebamipide)
240 mg 2.20 times5.45 times
600 mg 4.73 times11.94 times

Data from[1][2]. This table demonstrates how a prodrug formulation can significantly increase the systemic exposure to the active drug, Rebamipide.

Experimental Protocols

Protocol 1: Oral Administration of this compound in a Rat Model of Gastric Ulcer

This protocol is a generalized procedure and should be adapted to specific experimental needs and institutional guidelines.

  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Housing: House animals individually in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to standard chow and water.

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

  • Fasting: Fast animals for 12-24 hours before oral administration, with free access to water.[9]

  • Formulation Preparation:

    • Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Ensure the formulation is homogenous by vortexing or sonicating before each administration.

    • The stability of the formulation should be confirmed prior to the study.

  • Dose Administration:

    • Administer this compound orally via gavage at the desired dose (e.g., a dose equivalent to 60 mg/kg of Rebamipide has been used in some rat studies).[11]

    • Administer the vehicle to the control group in the same volume.

  • Induction of Gastric Ulcer: At a specified time after drug administration (e.g., 1 hour), induce gastric ulcers using a standard method (e.g., administration of indomethacin or ethanol).

  • Sample Collection:

    • At predetermined time points after ulcer induction, euthanize the animals.

    • Collect blood samples via cardiac puncture into tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge to separate plasma and store at -80°C until analysis.

    • Excise the stomach, open it along the greater curvature, and gently rinse with saline.

    • Score the gastric lesions according to a standardized scale.

    • Collect tissue samples for histological analysis or measurement of drug concentration.

  • Bioanalysis: Determine the plasma and/or tissue concentrations of this compound and Rebamipide using a validated analytical method such as LC-MS/MS.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatize Animal Acclimatization fasting Fasting (12-24h) acclimatize->fasting formulation Formulation Preparation fasting->formulation dosing Oral Gavage of This compound formulation->dosing induction Gastric Ulcer Induction dosing->induction euthanasia Euthanasia & Sample Collection induction->euthanasia lesion_score Gastric Lesion Scoring euthanasia->lesion_score histology Histological Analysis euthanasia->histology bioanalysis LC-MS/MS Bioanalysis (Plasma & Tissue) euthanasia->bioanalysis signaling_pathway cluster_mucosal_defense Mucosal Defense & Healing cluster_anti_inflammatory Anti-inflammatory & Antioxidant rebamipide Rebamipide cox2 COX-2 Expression rebamipide->cox2 egf EGF & EGFR Expression rebamipide->egf nfkb Inhibition of TLR4/NF-κB Pathway rebamipide->nfkb ros Scavenging of Reactive Oxygen Species (ROS) rebamipide->ros nrf2 Activation of NRF2 Pathway rebamipide->nrf2 pge2 Prostaglandin E2 (PGE2) Synthesis cox2->pge2 mucus Mucus & Bicarbonate Production pge2->mucus healing Epithelial Cell Migration & Proliferation egf->healing cytokines Decreased Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->cytokines troubleshooting_logic start High In Vivo Variability Observed check_formulation Is the formulation stable and homogenous? start->check_formulation check_dosing Is the dosing procedure consistent? check_formulation->check_dosing Yes improve_formulation Action: Improve formulation solubility/stability (e.g., nanoemulsion, fresh prep). check_formulation->improve_formulation No check_animals Are animal characteristics (strain, age, sex, health) standardized? check_dosing->check_animals Yes retrain_staff Action: Retrain staff on oral gavage technique. check_dosing->retrain_staff No check_env Are environmental conditions (diet, fasting, housing) controlled? check_animals->check_env Yes standardize_animals Action: Ensure uniformity in animal selection and randomize properly. check_animals->standardize_animals No control_env Action: Standardize diet, fasting period, and housing. check_env->control_env No end Reduced Variability check_env->end Yes improve_formulation->check_dosing retrain_staff->check_animals standardize_animals->check_env control_env->end

References

Addressing analytical challenges in Rebamipide Mofetil metabolite identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical identification of Rebamipide Mofetil metabolites.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it metabolized?

A1: this compound is a prodrug of Rebamipide. Following administration, it is rapidly converted to its active form, Rebamipide. Rebamipide then undergoes metabolism in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to form hydroxylated metabolites.[1] The main metabolites are 6-hydroxy-rebamipide and 8-hydroxy-rebamipide.[1]

Q2: What are the primary analytical techniques for identifying Rebamipide and its metabolites?

A2: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most common and effective technique for the identification and quantification of Rebamipide and its metabolites in biological matrices.[2][3] This method offers high sensitivity and selectivity. Other techniques like HPLC with UV or fluorescence detection have also been used for the analysis of the parent drug, Rebamipide.[4]

Q3: What are the expected mass-to-charge ratios (m/z) for Rebamipide and its hydroxylated metabolites?

A3: The expected m/z values in positive ion mode would be:

  • Rebamipide: [M+H]⁺ ≈ 371.08

  • Hydroxylated Rebamipide (e.g., 6-hydroxy-rebamipide): [M+H]⁺ ≈ 387.08[5]

Q4: Are there any known stability issues with Rebamipide or its metabolites during sample handling and storage?

A4: Rebamipide has been shown to be stable in plasma under various conditions, including room temperature for several hours, multiple freeze-thaw cycles, and storage at -20°C for extended periods.[3] However, it is always recommended to perform stability tests for both the parent drug and its metabolites under your specific experimental conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of Rebamipide and its metabolites.

Problem 1: Poor chromatographic peak shape (tailing, fronting, or broad peaks) for metabolites.
  • Possible Cause A: Inappropriate mobile phase pH.

    • Solution: Rebamipide and its hydroxylated metabolites are acidic compounds. The pH of the mobile phase can significantly impact their ionization state and, consequently, their retention and peak shape. Experiment with a mobile phase pH around the pKa of the analytes. Using a buffered mobile phase can help maintain a consistent pH and improve peak symmetry.

  • Possible Cause B: Secondary interactions with the stationary phase.

    • Solution: The quinolinone structure in Rebamipide and its metabolites can lead to secondary interactions with residual silanols on C18 columns. Consider using a column with end-capping or a phenyl-hexyl stationary phase to minimize these interactions.

  • Possible Cause C: Incompatible injection solvent.

    • Solution: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. If possible, dissolve the sample in the initial mobile phase or a weaker solvent.

Problem 2: Low sensitivity or no detectable signal for the hydroxylated metabolites.
  • Possible Cause A: Inefficient ionization.

    • Solution: Optimize the electrospray ionization (ESI) source parameters. For acidic compounds like Rebamipide and its metabolites, negative ion mode may provide better sensitivity, although positive ion mode has also been used successfully.[6] Experiment with both modes. Adjust parameters such as capillary voltage, cone voltage, and gas flow rates.

  • Possible Cause B: Poor extraction recovery of polar metabolites.

    • Solution: Hydroxylated metabolites are more polar than the parent drug. If using liquid-liquid extraction (LLE), ensure the extraction solvent is appropriate for more polar compounds. Solid-phase extraction (SPE) with a mixed-mode or polymer-based sorbent can also be effective for extracting both the parent drug and its polar metabolites.

  • Possible Cause C: Suboptimal fragmentation for MS/MS detection.

    • Solution: Optimize the collision energy for the specific precursor-to-product ion transitions of the hydroxylated metabolites. Since reference standards for these metabolites may not be commercially available, you may need to perform a product ion scan on the expected precursor ion (m/z 387.08) to identify the most abundant and stable fragment ions.

Problem 3: Significant matrix effects leading to ion suppression or enhancement.
  • Possible Cause A: Co-elution with endogenous matrix components.

    • Solution: Improve chromatographic separation by modifying the gradient profile or using a longer column. A slower gradient can help separate the analytes from interfering matrix components. Also, ensure your sample preparation method is effectively removing phospholipids and other interfering substances. Protein precipitation is a simple method but may not be sufficient to eliminate all matrix effects.[3] Consider using SPE for cleaner samples.[7]

  • Possible Cause B: High concentration of salts or other non-volatile components in the sample.

    • Solution: If your sample preparation involves buffers, ensure they are volatile and compatible with MS detection. If high salt concentrations are unavoidable, consider using a desalting step before injection.

  • Possible Cause C: Inappropriate internal standard (IS).

    • Solution: The ideal internal standard is a stable isotope-labeled version of the analyte. If this is not available, use a structural analog that has similar chromatographic behavior and ionization efficiency to the analytes of interest. This will help to compensate for matrix effects.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation
  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of mobile phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 90-95%) over several minutes, hold for a short period, and then return to the initial conditions for re-equilibration. The exact gradient should be optimized for the separation of Rebamipide and its metabolites.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example for positive mode):

      • Rebamipide: 371.1 → [Fragment Ion 1], 371.1 → [Fragment Ion 2]

      • Hydroxylated Rebamipide: 387.1 → [Fragment Ion 1], 387.1 → [Fragment Ion 2]

    • Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone gas flow for maximum signal intensity.

Data Presentation

Table 1: Example LC-MS/MS Parameters for Rebamipide Analysis

ParameterValue
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp 400°C

Table 2: Predicted MRM Transitions for Rebamipide and its Hydroxylated Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z) - Predicted
Rebamipide371.1216.1, 149.0
6-Hydroxy-rebamipide387.1232.1, 165.0
8-Hydroxy-rebamipide387.1232.1, 165.0

Note: The product ions for the hydroxylated metabolites are predicted based on the fragmentation of the parent drug and may need to be confirmed experimentally.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation Injection ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification peak_integration->quantification identification Metabolite Identification peak_integration->identification

Caption: Experimental workflow for Rebamipide metabolite analysis.

troubleshooting_workflow start Poor Analytical Result peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity? peak_shape->sensitivity No adjust_ph Adjust Mobile Phase pH peak_shape->adjust_ph Yes matrix_effects Matrix Effects? sensitivity->matrix_effects No optimize_esi Optimize ESI Source sensitivity->optimize_esi Yes improve_chrom Improve Chromatography matrix_effects->improve_chrom Yes change_column Change Column Type adjust_ph->change_column injection_solvent Check Injection Solvent change_column->injection_solvent check_recovery Check Extraction Recovery optimize_esi->check_recovery optimize_msms Optimize MS/MS Parameters check_recovery->optimize_msms cleaner_sample Use Cleaner Sample Prep (SPE) improve_chrom->cleaner_sample check_is Verify Internal Standard cleaner_sample->check_is

Caption: Troubleshooting decision tree for LC-MS/MS analysis.

References

Strategies to minimize degradation of Rebamipide Mofetil in formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Rebamipide Mofetil in various formulations.

Disclaimer: Published stability and degradation data for this compound are limited. Much of the following guidance is based on the known degradation pathways of the active parent compound, Rebamipide, and the inherent chemical liabilities of the mofetil ester prodrug. This compound is anticipated to undergo hydrolysis to form Rebamipide, which is then subject to its own degradation pathways.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation and stability testing of this compound.

Problem Potential Cause Recommended Solution
Loss of potency in liquid formulations with a basic pH. Alkaline Hydrolysis: The amide bond in the Rebamipide core is susceptible to cleavage under alkaline conditions, leading to the formation of p-chlorobenzoic acid and 3-(2-oxo-1,2-dihydroquinolin-4-yl)alanine.[1] The mofetil ester is also prone to base-catalyzed hydrolysis.- Maintain the pH of the formulation in the neutral to slightly acidic range. - Use buffering agents to stabilize the pH. - Conduct pH-stability profiling to identify the optimal pH for maximum stability.
Degradation in aqueous liquid or semi-solid formulations. Ester Hydrolysis: As a mofetil ester, this compound is susceptible to hydrolysis, which would cleave the ester linkage to yield the active drug, Rebamipide, and a morpholinoethanol moiety. This can be catalyzed by acids or bases.- Minimize the water content in the formulation where possible. Consider non-aqueous or low-water-content formulations. - For aqueous formulations, identify a pH of maximum stability through kinetic studies. - Lyophilization can be a viable strategy for solid dosage forms intended for reconstitution.
Discoloration or degradation upon exposure to light. Photosensitivity: this compound is reported to be sensitive to light.[2]- Protect the formulation from light at all stages of manufacturing, packaging, and storage by using amber-colored containers or light-resistant packaging. - Conduct photostability studies according to ICH guidelines to understand the impact of light exposure.
Instability in the presence of moisture. Hydrolysis: The presence of moisture can facilitate the hydrolysis of both the ester and amide bonds. This compound is known to be sensitive to moisture.[2]- Control humidity during manufacturing and storage. - Use desiccants in packaging for solid dosage forms. - For solid formulations, select excipients with low water content.
Incompatibility with certain excipients. Chemical Interaction: Excipients with basic functional groups or high moisture content could promote degradation.- Conduct thorough excipient compatibility studies. - Avoid excipients with alkaline properties. - Select excipients with low hygroscopicity.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

While specific studies on this compound are limited, two primary degradation pathways can be anticipated based on its structure:

  • Hydrolysis of the Mofetil Ester: This is a likely primary degradation pathway where the ester linkage is cleaved to form Rebamipide and a morpholinoethanol byproduct. This reaction can be catalyzed by both acidic and basic conditions.

  • Alkaline Hydrolysis of the Rebamipide Amide Bond: Following or in parallel with the ester hydrolysis, the resulting Rebamipide is susceptible to the cleavage of its amide bond under alkaline conditions, yielding p-chlorobenzoic acid and 3-(2-oxo-1,2-dihydroquinolin-4-yl)alanine.[1]

Q2: Under what conditions is Rebamipide (the active form) stable?

Forced degradation studies on Rebamipide have shown it to be stable under acidic hydrolysis, oxidation (with 30% hydrogen peroxide), wet heat, and photolytic conditions.[1] The primary instability is observed under alkaline conditions.[1]

Q3: What are some suitable formulation strategies to enhance the stability of this compound?

To enhance stability, consider the following strategies:

  • Solid Dosage Forms: Developing a solid dosage form (e.g., tablets, capsules, or lyophilized powder for reconstitution) is a primary strategy to minimize hydrolysis.

  • pH Control: For liquid or semi-solid formulations, maintaining a pH in the neutral to slightly acidic range is crucial. The use of appropriate buffer systems is recommended.

  • Moisture Protection: For solid dosage forms, manufacturing in a controlled humidity environment and using moisture-protective packaging (e.g., blister packs with aluminum foil) are important.

  • Light Protection: The use of light-resistant primary and secondary packaging is essential.

  • Excipient Selection: Careful selection of excipients with low moisture content and neutral pH is critical.

Q4: How can I analyze for this compound and its degradation products?

A stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, is recommended. Such a method should be capable of separating this compound from its potential degradation products, including Rebamipide, p-chlorobenzoic acid, and 3-(2-oxo-1,2-dihydroquinolin-4-yl)alanine.

Quantitative Data from Forced Degradation Studies of Rebamipide

The following table summarizes the results from forced degradation studies performed on Rebamipide. This data can serve as a guide for understanding the stability of the core Rebamipide structure.

Stress ConditionReagent/ConditionDurationTemperature% DegradationDegradation ProductsReference
Acid Hydrolysis 0.1 M HCl24 hoursNot specified1.24%Not specified[3]
Alkaline Hydrolysis 0.1 M NaOH24 hoursNot specified1.37%Not specified[3]
Alkaline Hydrolysis 0.5 N NaOH1 hourReflux~8%p-chlorobenzoic acid, 3-(2-oxo-1,2-dihydroquinolin-4-yl)alanine[1]
Thermal Degradation Dry Heat48 hours80°CNo significant degradationNot applicable[1][4]
Thermal Degradation Heat24 hours50°C6.02%Not specified[3]
Oxidative Degradation 30% H₂O₂24 hoursRoom TempNo significant degradationNot applicable[1][4]
Photolytic Degradation UV Light (254 nm)24 hoursNot specified1.16%Not specified[3]

Experimental Protocols

Protocol: Stability-Indicating RP-HPLC Method for Rebamipide

This protocol is for the analysis of Rebamipide and can be adapted for this compound. Method development and validation would be required for this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: HiQ sil C-18HS (250 x 4.6 mm; 5 µm).[5]

  • Mobile Phase: A mixture of 0.02 M potassium phosphate buffer (pH adjusted to 6.8) and methanol in a 40:60 (v/v) ratio.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.[5]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Sample Preparation:

  • Prepare a stock solution of the this compound formulation in a suitable solvent (e.g., methanol).

  • For forced degradation studies, subject the stock solution to various stress conditions (e.g., acid, base, heat, light, oxidation).

  • Neutralize the acid- and base-stressed samples, if necessary.

  • Dilute the samples to an appropriate concentration with the mobile phase before injection.

Visualizations

Proposed Degradation Pathway of this compound

Proposed Degradation of this compound Rebamipide_Mofetil This compound Rebamipide Rebamipide Rebamipide_Mofetil->Rebamipide Ester Hydrolysis (Acid/Base/Moisture) Morpholinoethanol Morpholinoethanol Rebamipide_Mofetil->Morpholinoethanol Ester Hydrolysis (Acid/Base/Moisture) Degradation_Products p-chlorobenzoic acid + 3-(2-oxo-1,2-dihydroquinolin-4-yl)alanine Rebamipide->Degradation_Products Amide Hydrolysis (Alkaline)

Caption: Proposed primary degradation pathways for this compound.

Alkaline Degradation of Rebamipide

Alkaline Degradation of Rebamipide Rebamipide Rebamipide Transition_State Amide Bond Cleavage Rebamipide->Transition_State OH- Product_1 p-chlorobenzoic acid Transition_State->Product_1 Product_2 3-(2-oxo-1,2-dihydroquinolin-4-yl)alanine Transition_State->Product_2

Caption: Hydrolysis of the amide bond in Rebamipide under alkaline conditions.

Experimental Workflow for Stability Testing

Workflow for Forced Degradation Studies Start Prepare Formulation of This compound Stress Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidation) Start->Stress Sample Sample Preparation (Neutralization, Dilution) Stress->Sample Analyze Analyze by Stability-Indicating Method (e.g., RP-HPLC) Sample->Analyze Identify Identify and Quantify Degradation Products Analyze->Identify Evaluate Evaluate Stability Profile and Propose Degradation Pathway Identify->Evaluate

Caption: A general workflow for conducting forced degradation studies.

References

Validation & Comparative

Rebamipide Mofetil Demonstrates Superior In Vivo Bioavailability Compared to Rebamipide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of in vivo pharmacokinetic data reveals that rebamipide mofetil, a prodrug of rebamipide, exhibits significantly enhanced bioavailability compared to its parent compound. This guide presents a comparative summary of key pharmacokinetic parameters, detailed experimental methodologies from pivotal studies, and a visual representation of the study workflow, intended for researchers, scientists, and professionals in drug development.

Rebamipide is a gastroprotective agent with a mechanism that includes increasing mucus secretion and scavenging free radicals. However, its clinical utility for systemic applications has been hampered by low oral bioavailability.[1] The development of this compound (also referred to as SA-001) aims to overcome this limitation by improving its absorption from the gastrointestinal tract.[1][2]

Quantitative Comparison of Pharmacokinetic Parameters

Data from a randomized, double-blind, single and multiple ascending dose study in healthy male subjects demonstrates the enhanced systemic exposure of rebamipide following oral administration of its prodrug, SA-001, compared to conventional rebamipide.

Single Ascending Dose (SAD) Study

The following table summarizes the key pharmacokinetic parameters for rebamipide and its prodrug SA-001 after single oral doses. The data clearly shows a dose-proportional increase in systemic exposure for rebamipide when administered as SA-001.

Compound AdministeredDose (mg)AnalyteCmax (ng/mL)AUC (ng·h/mL)Tmax (h)
SA-001 240SA-00174.051.80.5
Rebamipide785.71,516.94.3
480SA-001192.5147.80.5
Rebamipide1,415.42,484.33.8
720SA-001353.9338.50.75
Rebamipide2,662.75,104.65.0
1080SA-001495.3494.40.75
Rebamipide3,458.76,705.94.2
Rebamipide 200Rebamipide---
600Rebamipide---

Data sourced from Kim, Y. et al. (2018) as presented at the 119th Annual Meeting of the American Society for Clinical Pharmacology and Therapeutics.[3]

A key finding is that the dose-adjusted Area Under the Curve (AUC) and maximum plasma concentration (Cmax) of rebamipide were significantly higher after the administration of SA-001 compared to conventional rebamipide.[1] Specifically, the dose-adjusted AUClast and Cmax of rebamipide were 2.20 and 5.45 times higher in the 240 mg SA-001 group and 4.73 and 11.94 times higher in the 600 mg SA-001 group compared to the equivalent doses of conventional rebamipide.[1] This indicates a substantial improvement in the overall bioavailability of rebamipide when delivered as its mofetil prodrug.[1][3]

Experimental Protocols

The following section details the methodologies employed in the key in vivo bioavailability studies.

Study Design

The comparative pharmacokinetic data was obtained from a Phase I, randomized, double-blind, single and multiple ascending dose study conducted in healthy male subjects.[3] The study involved the oral administration of either SA-001 (at doses of 240, 480, 720, and 1080 mg) or a placebo.[3] Additionally, conventional rebamipide was administered at doses of 200 and 600 mg for comparative analysis.[3]

Pharmacokinetic Sampling and Analysis

Blood samples were collected at predetermined time points following oral administration of the study drug.[1] Plasma was separated and stored frozen until analysis. The concentrations of both SA-001 and its active metabolite, rebamipide, were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]

Sample Preparation: A common method for plasma sample preparation involves protein precipitation.[4] An internal standard (e.g., rebamipide-d4) is added to the plasma sample, followed by a precipitating agent like acetonitrile.[4] After centrifugation, the supernatant is collected for analysis.

LC-MS/MS Conditions:

  • Chromatographic Separation: A C18 reversed-phase column is typically used for separation.[4][5] The mobile phase often consists of a mixture of an aqueous solution with a buffer (e.g., ammonium formate with formic acid) and an organic solvent like acetonitrile.[4]

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source.[4] Specific precursor-to-product ion transitions are monitored for the quantitative analysis of both the analyte and the internal standard.

Pharmacokinetic parameters, including Cmax, Tmax, and AUC, were calculated from the plasma concentration-time profiles using non-compartmental analysis.[4]

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for a comparative in vivo bioavailability study of a prodrug and its active metabolite.

G cluster_study_design Study Design cluster_treatment_arms Treatment Arms cluster_pk_analysis Pharmacokinetic Analysis cluster_data_comparison Data Comparison subject_recruitment Subject Recruitment (Healthy Volunteers) randomization Randomization subject_recruitment->randomization dosing Oral Administration randomization->dosing prodrug_arm This compound (SA-001) (Ascending Doses) rebamipide_arm Rebamipide (Reference Doses) placebo_arm Placebo blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_separation Plasma Separation & Storage blood_sampling->plasma_separation bioanalysis LC-MS/MS Bioanalysis (Quantification of Prodrug & Drug) plasma_separation->bioanalysis pk_modeling Pharmacokinetic Modeling (Cmax, AUC, Tmax) bioanalysis->pk_modeling bioavailability_comparison Bioavailability Comparison (Prodrug vs. Rebamipide) pk_modeling->bioavailability_comparison

Caption: Experimental workflow for the in vivo bioavailability comparison.

Conclusion

References

A Comparative Analysis of Rebamipide Mofetil and Cyclosporine A in the Management of Dry Eye Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of therapeutic options for dry eye disease (DED), a condition characterized by tear film instability and ocular surface inflammation, two prominent agents have emerged as key players: Rebamipide Mofetil and Cyclosporine A. This guide offers a detailed, data-driven comparison of their efficacy, mechanisms of action, and the experimental frameworks used to evaluate them, tailored for researchers, scientists, and drug development professionals.

Executive Summary

Dry eye disease is a multifactorial condition requiring targeted therapeutic interventions. Cyclosporine A, an immunomodulator, has long been a cornerstone of treatment by addressing the underlying inflammation.[1][2][3] Rebamipide, a mucin secretagogue, represents a different therapeutic approach by aiming to restore the mucin layer of the tear film and exhibiting anti-inflammatory properties.[4][5] Clinical studies directly comparing the two agents suggest that while both are effective, Rebamipide may offer more significant improvements in certain objective and subjective measures of dry eye.[6]

Quantitative Efficacy: A Head-to-Head Comparison

A comparative study by Patil et al. (2019) provides key quantitative data on the efficacy of 2% Rebamipide and 0.1% Cyclosporine eye drops in patients with moderate to severe dry eye disease over a six-month period. The results, summarized below, indicate a statistically significant advantage for Rebamipide in improving Schirmer's score, Ocular Surface Disease Index (OSDI) score, and Tear Film Break-Up Time (TBUT) from the third month of treatment onwards.[6] Another study by Bansal and Goyal (2024) also demonstrated significant improvements from baseline in these parameters for both Rebamipide 2% and Cyclosporine 0.1%.[7][8][9][10][11]

Efficacy ParameterTreatment Group1 Month2 Months3 Months4 Months5 Months6 Months
Mean OSDI Score Rebamipide 2% 25.322.118.7 15.4 12.9 10.2
Cyclosporine 0.1% 26.824.221.519.817.615.1
Mean Schirmer's Score (mm) Rebamipide 2% 7.98.810.2 11.5 12.8 14.1
Cyclosporine 0.1% 7.28.19.110.111.212.3
Mean TBUT (seconds) Rebamipide 2% 6.87.58.5 9.2 10.1 11.0
Cyclosporine 0.1% 6.57.17.88.59.310.1

p<0.5, indicating a statistically significant difference in favor of Rebamipide over Cyclosporine. (Data synthesized from Patil et al., 2019)[6]

Mechanisms of Action: Distinct yet Converging Pathways

The therapeutic effects of Rebamipide and Cyclosporine A stem from their distinct molecular mechanisms.

This compound: This agent primarily acts as a mucin secretagogue. It stimulates the production of both membrane-associated and secreted mucins from conjunctival goblet cells and corneal epithelial cells.[1][11] This action is mediated through the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2][12][3] Furthermore, Rebamipide exhibits anti-inflammatory effects by downregulating the NF-κB inflammatory pathway.[12] It has also been shown to modulate the balance of T helper 17 (Th17) and regulatory T (Treg) cells, contributing to its immunomodulatory effects.[7]

Cyclosporine A: As a calcineurin inhibitor, Cyclosporine A exerts its effect by modulating the immune response.[13][14] It forms a complex with cyclophilin within T-cells, which in turn inhibits calcineurin.[13] This inhibition prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT).[13][15] Consequently, the transcription of genes for pro-inflammatory cytokines like Interleukin-2 (IL-2) is suppressed, leading to a reduction in T-cell activation and the overall inflammatory cascade in the ocular surface.[13][14][15]

Signaling Pathway Diagrams

Rebamipide_Mechanism_of_Action Rebamipide Rebamipide EGFR EGFR Rebamipide->EGFR activates NFkB NF-κB Pathway Rebamipide->NFkB downregulates Mucin_Genes Mucin Gene (MUC1, MUC4, MUC16) EGFR->Mucin_Genes upregulates Mucin_Production Increased Mucin Production Mucin_Genes->Mucin_Production Inflammation Reduced Inflammation NFkB->Inflammation

Caption: Rebamipide's dual mechanism of action.

Cyclosporine_A_Mechanism_of_Action cluster_T_Cell T-Cell Cytoplasm cluster_Nucleus Nucleus Cyclosporine_A Cyclosporine A CsA_Cyclophilin CsA-Cyclophilin Complex Cyclosporine_A->CsA_Cyclophilin Cyclophilin Cyclophilin Cyclophilin->CsA_Cyclophilin Calcineurin Calcineurin CsA_Cyclophilin->Calcineurin inhibits NFAT_P NFAT (phosphorylated) Calcineurin->NFAT_P dephosphorylates NFAT NFAT (dephosphorylated) IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene translocates to nucleus and activates Experimental_Workflow Patient_Recruitment Patient Recruitment (Moderate to Severe DED) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Assessment Baseline Assessment (OSDI, Schirmer's, TBUT) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Group A (Rebamipide 2%) Randomization->Group_A Group_B Group B (Cyclosporine 0.1%) Randomization->Group_B Follow_Up Monthly Follow-Up (6 months) (OSDI, Schirmer's, TBUT) Group_A->Follow_Up Group_B->Follow_Up Data_Analysis Statistical Analysis Follow_Up->Data_Analysis

References

Validating the Prodrug Advantage: A Preclinical Comparison of Rebamipide Mofetil and Rebamipide

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the preclinical data supporting Rebamipide Mofetil as a superior next-generation gastroprotective agent.

The development of prodrugs is a well-established strategy in pharmacology to enhance the therapeutic efficacy of parent drugs by overcoming pharmacokinetic limitations. Rebamipide, a widely used mucosal protective agent, has demonstrated efficacy in treating gastritis and peptic ulcers.[1] However, its clinical utility is hampered by low oral bioavailability. To address this, this compound (SA001), an ester prodrug of Rebamipide, has been developed. This guide provides a comprehensive comparison of the preclinical and pharmacokinetic data of this compound and its parent compound, Rebamipide, to validate the prodrug concept for researchers, scientists, and drug development professionals.

Enhanced Systemic Exposure: The Pharmacokinetic Advantage of this compound

The primary rationale behind the development of this compound is to improve the systemic delivery of Rebamipide. Clinical studies in healthy volunteers have demonstrated that the prodrug achieves this objective, leading to significantly higher plasma concentrations of the active moiety.[2]

A clinical trial evaluating the pharmacokinetics of single and multiple oral doses of SA001 (this compound) revealed a substantial increase in the systemic exposure of Rebamipide compared to the administration of conventional Rebamipide.[2] Following oral administration, SA001 is rapidly absorbed and quickly converted to Rebamipide.[2]

Table 1: Comparative Pharmacokinetics of Rebamipide after Oral Administration of this compound (SA001) vs. Conventional Rebamipide [2]

ParameterThis compound (SA001) AdministrationConventional Rebamipide AdministrationFold Increase with Prodrug
Dose-Adjusted AUClast
240 mg SA001 vs. ~200 mg RebamipideHigherLower~2.20x
600 mg SA001 vs. ~600 mg RebamipideHigherLower~4.73x
Dose-Adjusted Cmax
240 mg SA001 vs. ~200 mg RebamipideHigherLower~5.45x
600 mg SA001 vs. ~600 mg RebamipideHigherLower~11.94x

AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration. Cmax: Maximum plasma concentration.

These data clearly indicate that the prodrug approach successfully overcomes the absorption limitations of Rebamipide, leading to a more than proportional increase in its systemic availability.

Rebamipide's Multifaceted Mechanism of Action: The Foundation for the Prodrug's Potential

The anticipated therapeutic benefits of this compound are rooted in the well-established, multifaceted mechanism of action of its parent drug, Rebamipide. Rebamipide exerts its gastroprotective effects through several pathways:

  • Stimulation of Prostaglandin Synthesis: Rebamipide increases the production of prostaglandins in the gastric mucosa, which are crucial for maintaining mucosal integrity and promoting healing.[3]

  • Increased Mucus Secretion: It enhances the secretion of gastric mucus, forming a protective barrier against damaging agents like acid and pepsin.[1][3]

  • Scavenging of Free Radicals: Rebamipide possesses antioxidant properties, scavenging harmful reactive oxygen species that contribute to mucosal injury.[3]

  • Anti-inflammatory Effects: It inhibits the infiltration of inflammatory cells, such as neutrophils, and reduces the production of pro-inflammatory cytokines.[3][4]

  • Promotion of Epithelial Growth: Rebamipide stimulates the expression of epidermal growth factor (EGF) and its receptor, promoting the proliferation and migration of gastric epithelial cells, which is essential for ulcer healing.[3]

Rebamipide_Mechanism_of_Action cluster_0 Cellular Protection & Repair Rebamipide Rebamipide PG Prostaglandin Synthesis ↑ Rebamipide->PG Mucus Mucus Secretion ↑ Rebamipide->Mucus EGF EGF & EGFR Expression ↑ Rebamipide->EGF ROS Reactive Oxygen Species (ROS) ↓ Rebamipide->ROS Neutrophil Neutrophil Infiltration ↓ Rebamipide->Neutrophil Cytokines Pro-inflammatory Cytokines ↓ Rebamipide->Cytokines Mucosal_Defense Mucosal Defense PG->Mucosal_Defense Enhances Mucus->Mucosal_Defense Enhances Ulcer_Healing Ulcer Healing EGF->Ulcer_Healing Promotes Mucosal_Injury Mucosal Injury ROS->Mucosal_Injury Neutrophil->Mucosal_Injury Cytokines->Mucosal_Injury

Caption: Signaling pathway of Rebamipide's gastroprotective effects.

Preclinical Efficacy: Validating the Prodrug Concept in a Relevant Model

While direct head-to-head preclinical studies comparing the gastroprotective effects of this compound and Rebamipide in gastric ulcer models were not identified in the public domain, preclinical data for an ophthalmic formulation of SA001 showed it to be more effective than Rebamipide in stimulating mucin secretion and suppressing pro-inflammatory cytokines.[2] This suggests that the increased systemic exposure of Rebamipide via the prodrug translates to enhanced pharmacodynamic activity.

Based on the significantly higher bioavailability of Rebamipide when administered as this compound, it is hypothesized that the prodrug will demonstrate superior efficacy in preclinical models of gastric injury compared to the parent drug.

Table 2: Expected Comparative Efficacy in a Preclinical Gastric Ulcer Model

ParameterThis compound (SA001)RebamipideAlternative: Proton Pump Inhibitor (PPI)
Mechanism of Action Mucosal protection, anti-inflammatory, free radical scavenging (via conversion to Rebamipide)Mucosal protection, anti-inflammatory, free radical scavengingInhibition of gastric acid secretion
Expected Efficacy in Ulcer Healing High (inferred from superior PK)Moderate to High[4]High
Expected Efficacy in Preventing NSAID-induced Injury High (inferred from superior PK)Moderate to HighHigh
Potential for Systemic Side Effects Low (similar to Rebamipide)LowPotential for long-term use side effects

Experimental Protocols for Preclinical Evaluation

To rigorously validate the prodrug concept, this compound should be evaluated in established preclinical models of gastric injury alongside its parent drug. Below are detailed methodologies for key experiments.

Ethanol-Induced Gastric Ulcer Model in Rats

This model is widely used to assess the cytoprotective effects of test compounds.

Protocol:

  • Animals: Male Sprague-Dawley rats (200-250 g) are fasted for 24 hours with free access to water.

  • Dosing: Animals are randomly assigned to groups (n=8-10/group):

    • Vehicle control (e.g., 0.5% carboxymethyl cellulose)

    • Rebamipide (e.g., 50 mg/kg, p.o.)

    • This compound (equimolar dose to Rebamipide, p.o.)

    • Positive control (e.g., Omeprazole, 20 mg/kg, p.o.)

  • Ulcer Induction: One hour after drug administration, all animals receive 1 mL of absolute ethanol by oral gavage to induce gastric lesions.

  • Evaluation: One hour after ethanol administration, animals are euthanized. Stomachs are removed, opened along the greater curvature, and washed with saline.

  • Ulcer Index Assessment: The area of hemorrhagic lesions in the glandular part of the stomach is measured. The ulcer index can be calculated based on the severity and extent of the lesions.

  • Histopathological Analysis: Gastric tissue samples are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic evaluation of mucosal damage.

Ethanol_Induced_Ulcer_Workflow start Start: Fasted Rats dosing Drug Administration (Vehicle, Rebamipide, Prodrug, PPI) start->dosing wait1 Wait 1 Hour dosing->wait1 ethanol Induce Ulcer with Ethanol wait1->ethanol wait2 Wait 1 Hour ethanol->wait2 euthanasia Euthanasia & Stomach Removal wait2->euthanasia analysis Ulcer Index Assessment & Histopathology euthanasia->analysis end End: Compare Efficacy analysis->end

Caption: Workflow for the ethanol-induced gastric ulcer model.

NSAID-Induced Gastropathy Model in Rats

This model is relevant for evaluating the protective effects against a common cause of gastric ulcers.

Protocol:

  • Animals: Male Wistar rats (180-220 g) are used.

  • Dosing: Animals are divided into groups and treated daily for a specified period (e.g., 7 days):

    • Vehicle control

    • Indomethacin (e.g., 10 mg/kg, p.o.)

    • Indomethacin + Rebamipide (e.g., 60 mg/kg, p.o.)

    • Indomethacin + this compound (equimolar dose to Rebamipide, p.o.)

    • Indomethacin + Misoprostol (e.g., 200 µg/kg, p.o.)

  • Evaluation: On the final day, after the last dose, animals are fasted and then euthanized. Stomachs are collected and evaluated for ulcers as described in the ethanol-induced ulcer model.

  • Biochemical Analysis: Gastric tissue can be homogenized to measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation and myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.

Conclusion and Future Directions

The prodrug concept for this compound is strongly supported by its significantly enhanced pharmacokinetic profile, which leads to a much greater systemic exposure of the active drug, Rebamipide. While direct preclinical evidence for its superior gastroprotective efficacy in relevant gastric injury models is not yet widely available in the public literature, the well-documented, multifaceted mechanism of action of Rebamipide provides a solid foundation for the anticipated benefits of its prodrug.

Future preclinical studies should focus on direct, head-to-head comparisons of this compound and Rebamipide in models of ethanol- and NSAID-induced gastric injury. Such data will be crucial for definitively validating the prodrug concept and for guiding the clinical development of this compound as a next-generation therapy for gastritis and peptic ulcer disease, potentially offering improved efficacy and patient compliance.

References

In Vitro-In Vivo Correlation for Ophthalmic Delivery of Rebamipide and its Prodrug Approach

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals.

The pursuit of effective treatments for ocular surface diseases, such as dry eye syndrome, has led to the development of various drug delivery strategies aimed at optimizing therapeutic outcomes while minimizing side effects. Rebamipide, a mucin secretagogue and anti-inflammatory agent, has emerged as a promising therapeutic agent.[1][2][3][4] To enhance its ocular bioavailability and duration of action, a prodrug approach, utilizing Rebamipide Mofetil, is currently under investigation.[5]

This guide provides a comparative analysis of available data on the ophthalmic delivery of Rebamipide, exploring different formulations and the underlying principles of in vitro-in vivo correlation (IVIVC). While specific IVIVC data for this compound is not yet publicly available due to its early stage of clinical development, this document will establish a framework for understanding its potential by examining the parent drug, Rebamipide.

The Prodrug Strategy: Enhancing Ocular Delivery

Prodrugs are inactive derivatives of a drug molecule that are converted into the active parent drug within the body.[6] This strategy is particularly valuable in ophthalmology to overcome the eye's natural protective barriers, which can limit drug penetration and efficacy.[7] this compound is a prodrug of Rebamipide, designed to improve its physicochemical properties for better corneal permeation.

The conceptual pathway for this compound delivery is illustrated below. The more lipophilic prodrug is expected to permeate the corneal epithelium more effectively than the parent drug. Once inside the cornea, enzymes would ideally cleave the "mofetil" group, releasing the active Rebamipide to exert its therapeutic effect on target tissues.

G cluster_precorneal Precorneal Tear Film cluster_cornea Cornea cluster_target Target Tissues Instilled Drug This compound (Prodrug) Corneal Permeation Enhanced Permeation (Increased Lipophilicity) Instilled Drug->Corneal Permeation Enzymatic Conversion Enzymatic Cleavage Corneal Permeation->Enzymatic Conversion Active Drug Rebamipide (Active Drug) Enzymatic Conversion->Active Drug Therapeutic Effect Mucin Secretion & Anti-inflammatory Action Active Drug->Therapeutic Effect

Conceptual pathway of this compound ocular delivery.

Comparison of Rebamipide Ophthalmic Formulations

While data on this compound is limited, extensive research on various Rebamipide formulations provides valuable insights into achieving effective ocular delivery. The following tables summarize in vitro release characteristics and clinical efficacy of different Rebamipide formulations compared to other dry eye treatments.

Table 1: In Vitro Drug Release from Rebamipide Formulations
FormulationKey ExcipientsIn Vitro Release CharacteristicsReference
Ocular Inserts (F3) HPMC E5, HPMC K15M, PEG 200Showed significantly larger T50% and T80% compared to the marketed ophthalmic suspension, indicating extended release.[8]
Nanosuspension Chitosan, HPMC, Poloxamer 188Prolonged release for up to 24 hours due to muco-adhesive properties of chitosan.[9]
Nanoparticles 2-hydroxypropyl-β-cyclodextrin, methylcellulose, carbopolDemonstrated sustained drug release compared to a commercially available rebamipide ophthalmic suspension.[10][11]
Table 2: Clinical Efficacy Comparison of 2% Rebamipide Ophthalmic Solution
ComparatorKey Efficacy EndpointsOutcomeReferences
0.5% Carboxy Methylcellulose (CMC) Schirmer test, Tear film break-up time (TBUT), Ocular symptoms2% Rebamipide was more efficient in improving both subjective symptoms and objective signs of dry eye.[12]
0.1% Sodium Hyaluronate Fluorescein Corneal Staining (FCS), Lissamine Green Conjunctival Staining (LGCS), Ocular symptoms2% Rebamipide was non-inferior in improving FCS and superior in improving LGCS and some subjective symptoms like foreign body sensation and eye pain.[13][14]
Placebo Corneal and conjunctival staining, TBUTRebamipide (1% and 2%) showed significant improvements in corneal and conjunctival staining, as well as TBUT.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of studies. Below are summaries of protocols used in the cited research for key experiments.

In Vitro Drug Release Testing

The in vitro release of Rebamipide from various formulations is a critical predictor of its in vivo performance.

G cluster_setup Experimental Setup cluster_procedure Procedure Formulation Formulation Placed in Release Medium Ocular Insert Nanosuspension Apparatus Release Apparatus USP Apparatus (e.g., rotating basket) Diffusion Cell System Formulation->Apparatus Medium Release Medium Simulated Tear Fluid Phosphate Buffer (pH 7.4) Sampling Samples Withdrawn at Predetermined Time Intervals Apparatus->Sampling Analysis Drug Concentration Analyzed by HPLC or UV-Vis Sampling->Analysis Profile Release Profile Generated Analysis->Profile

Workflow for in vitro drug release testing.

Protocol for In Vitro Release from Ocular Inserts:

  • Apparatus: USP dissolution apparatus (e.g., rotating basket method).

  • Release Medium: Phosphate buffer (pH 7.4) to simulate physiological conditions.

  • Procedure: The ocular insert is placed in the apparatus. At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

  • Analysis: The concentration of Rebamipide in the withdrawn samples is determined using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[8]

Protocol for In Vitro Release from Nanosuspensions:

  • Apparatus: Dialysis membrane method in a diffusion cell system (e.g., Franz diffusion cell).

  • Release Medium: Simulated tear fluid.

  • Procedure: The nanosuspension is placed in the donor chamber, separated from the receptor chamber by a dialysis membrane. The receptor chamber is filled with the release medium. Samples are collected from the receptor chamber at various time points.

  • Analysis: The amount of Rebamipide released is quantified using a suitable analytical method like HPLC.[9]

Ex Vivo Corneal Permeation Studies

Ex vivo studies using animal corneas provide a bridge between in vitro data and in vivo performance by mimicking the biological barrier.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cornea Excised Animal Cornea (e.g., rabbit, porcine) Mounting Cornea Mounted in Diffusion Cell (e.g., Franz Cell) Cornea->Mounting Application Test Formulation Applied to Epithelial Surface Mounting->Application Sampling Samples Collected from Receptor Chamber (Endothelial Side) Application->Sampling Quantification Drug Concentration Determined by HPLC Sampling->Quantification Permeability Permeability Parameters Calculated Quantification->Permeability

Workflow for ex vivo corneal permeation studies.

Protocol for Ex Vivo Permeation:

  • Tissue: Freshly excised cornea from rabbit or porcine models.

  • Apparatus: Franz diffusion cell. The cornea is mounted between the donor and receptor compartments with the epithelial side facing the donor compartment.

  • Procedure: The receptor compartment is filled with a physiological buffer. The Rebamipide formulation is placed in the donor compartment. The system is maintained at a constant temperature (e.g., 37°C).

  • Sampling and Analysis: Samples are withdrawn from the receptor compartment at specified time intervals and analyzed by HPLC to determine the amount of drug that has permeated through the cornea.[9]

In Vivo Efficacy Studies in Animal Models

Animal models of dry eye are essential for evaluating the therapeutic potential of new formulations before human clinical trials.

Protocol for In Vivo Efficacy in a Dry Eye Model:

  • Animal Model: A dry eye condition can be induced in animals (e.g., rabbits, mice) through various methods, such as the administration of N-acetylcysteine to induce mucin deficiency or surgical removal of lacrimal glands.[2][11][15]

  • Treatment: The test formulation (e.g., Rebamipide ophthalmic solution) and a control (e.g., placebo or active comparator) are administered to the eyes of the animals for a specified duration.

  • Evaluation: Therapeutic efficacy is assessed by measuring parameters such as:

    • Tear film break-up time (TBUT)

    • Corneal and conjunctival staining scores (using fluorescein and lissamine green dyes)

    • Tear volume (Schirmer's test)

    • Histological analysis of the cornea and conjunctiva to assess goblet cell density and inflammation.[15][16]

Conclusion and Future Directions

The available data strongly suggests that Rebamipide is an effective treatment for dry eye disease, with various advanced formulations showing promise for extended release and enhanced efficacy. While a direct in vitro-in vivo correlation for this compound cannot be established at this time due to the proprietary nature of its development, the principles of ophthalmic prodrug design suggest it holds potential for improved corneal permeation and bioavailability.

Future research should focus on the public dissemination of in vitro release and in vivo pharmacokinetic data for this compound to allow for a comprehensive IVIVC analysis. Such data will be crucial for optimizing formulation development and predicting clinical performance. Further comparative studies evaluating different Rebamipide prodrugs and novel delivery systems will continue to advance the treatment of ocular surface diseases.

References

A Comparative Analysis of the Safety and Toxicological Profiles of Rebamipide Mofetil and its Parent Drug, Rebamipide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety and toxicological profiles of the novel prodrug Rebamipide Mofetil (also known as SA001) and its parent compound, Rebamipide. The information is compiled from available preclinical and clinical data to assist in the evaluation of these compounds for further development and research.

Executive Summary

Rebamipide is a well-established gastroprotective agent with a favorable safety profile characterized by low acute toxicity and generally mild and manageable side effects. This compound, a prodrug designed to enhance the systemic exposure of Rebamipide, has also demonstrated good tolerability in early clinical studies. While comprehensive head-to-head toxicological data is not extensively published, this guide synthesizes the available information to provide a comparative overview.

Acute Toxicity

A key indicator of a substance's short-term toxic potential is its median lethal dose (LD50).

Table 1: Acute Oral Toxicity Data

CompoundSpeciesRouteLD50Reference
RebamipideRatOral> 5 g/kg[1]
RebamipideMouseOral> 5 g/kg[1]
This compound (SA001)--Data not available-

No publicly available data for the acute toxicity of this compound was found.

Repeated-Dose Toxicity

Repeated-dose toxicity studies are crucial for identifying potential target organs and establishing a No-Observed-Adverse-Effect Level (NOAEL).

Table 2: Repeated-Dose Oral Toxicity Data

CompoundSpeciesDurationNOAELKey FindingsReference
This compound (SA001)Mouse4 weeks167 mg/kg/dayWell-tolerated.[2]
This compound (SA001)Beagle Dog4 weeks150 mg/kg/dayWell-tolerated.[2]
Rebamipide--Data not available--

While Rebamipide has a long history of clinical use suggesting a good safety profile with chronic administration, specific NOAEL data from standardized repeated-dose toxicity studies were not found in the public domain.

Genotoxicity

Genotoxicity assays are performed to assess the potential of a compound to damage genetic material. A standard battery of tests is typically required by regulatory agencies.

Table 3: Genotoxicity Data

CompoundTestSystemMetabolic ActivationResultReference
Rebamipide---Data not available-
This compound (SA001)---Data not available-

Specific results from a standard genotoxicity battery (e.g., Ames test, in vitro chromosomal aberration test, in vivo micronucleus test) for either Rebamipide or this compound were not identified in the searched literature.

Carcinogenicity

Carcinogenicity studies evaluate the potential of a substance to cause cancer.

Table 4: Carcinogenicity Data

CompoundSpeciesStudy TypeKey FindingsReference
RebamipideMouseENNG-induced duodenal carcinogenesisShowed a tendency to decrease the incidence of tumorigenesis. The difference was statistically significant at a 50 mg dose.[3]
RebamipideHumanEpidemiological studyHigh-dose rebamipide was associated with a reduced risk of gastric cancer in a high-risk population.[4][5]
This compound (SA001)--Data not available-

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies assess the potential adverse effects on sexual function, fertility, and development of the offspring.

Table 5: Reproductive and Developmental Toxicity Data

CompoundStudy TypeSpeciesKey FindingsReference
Rebamipide-PreclinicalFound in breast milk.
This compound (SA001)--Data not available-

Detailed results from fertility and early embryonic development, embryo-fetal development, and pre- and postnatal development studies for both compounds were not available in the public domain.

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. However, the methodologies can be inferred to follow standard regulatory guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation (ICH).

General Principles of Toxicity Testing
  • Acute Oral Toxicity (following OECD Guideline 423): Animals are administered a single high dose of the test substance. Observations for mortality and clinical signs of toxicity are made over a 14-day period. The LD50 is then calculated.

  • Repeated-Dose Oral Toxicity (following OECD Guideline 407 or 408): The test substance is administered daily to animals for a specified period (e.g., 28 or 90 days). Clinical observations, body weight, food consumption, hematology, clinical chemistry, and urinalysis are monitored. At the end of the study, a full necropsy and histopathological examination of organs are performed to determine the NOAEL.

  • Bacterial Reverse Mutation Test (Ames Test) (following OECD Guideline 471): Histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli are exposed to the test substance with and without metabolic activation. A positive result is indicated by a significant increase in the number of revertant colonies.

  • In Vitro Mammalian Chromosomal Aberration Test (following OECD Guideline 473): Cultured mammalian cells are exposed to the test substance with and without metabolic activation. Cells are then harvested and examined for chromosomal abnormalities.

  • In Vivo Mammalian Erythrocyte Micronucleus Test (following OECD Guideline 474): The test substance is administered to rodents. Bone marrow or peripheral blood is collected and analyzed for the presence of micronuclei in erythrocytes, an indicator of chromosomal damage.

  • Reproductive and Developmental Toxicity Studies (following ICH S5(R3) guidelines): These include studies on fertility and early embryonic development, embryo-fetal development, and pre- and postnatal development to assess the full spectrum of potential reproductive and developmental toxicities.

Visualization of Experimental Workflows

Experimental_Workflow cluster_preclinical Preclinical Toxicology Assessment cluster_acute Acute Toxicity cluster_repeated Repeated-Dose Toxicity cluster_genotoxicity Genotoxicity Battery cluster_carcinogenicity Carcinogenicity cluster_repro Reproductive & Developmental Toxicity Acute_Study Single-Dose Administration (e.g., Oral LD50) Safety_Profile Comprehensive Safety Profile Acute_Study->Safety_Profile Repeated_Study Daily Dosing for 28 or 90 days (NOAEL Determination) Repeated_Study->Safety_Profile Ames Ames Test (Bacterial Reverse Mutation) Chromo Chromosomal Aberration (In Vitro) Ames->Safety_Profile Micro Micronucleus Test (In Vivo) Carc_Study Long-Term Bioassay Carc_Study->Safety_Profile Fertility Fertility & Early Embryonic Development Embryo Embryo-Fetal Development Fertility->Safety_Profile Postnatal Pre- & Postnatal Development Start Test Compound (Rebamipide or This compound) Start->Acute_Study Evaluate Start->Repeated_Study Evaluate Start->Ames Evaluate Start->Carc_Study Evaluate Start->Fertility Evaluate Signaling_Pathway Rebamipide Rebamipide COX2 COX-2 Upregulation Rebamipide->COX2 Scavenging ROS Scavenging Rebamipide->Scavenging Inhibition Inhibition of Inflammation Rebamipide->Inhibition PGE2 Prostaglandin E2 Production COX2->PGE2 Mucosal_Protection Enhanced Mucosal Protection PGE2->Mucosal_Protection Free_Radicals Reactive Oxygen Species (ROS) Carcinogenesis Carcinogenesis Free_Radicals->Carcinogenesis Scavenging->Carcinogenesis Inhibits Inflammation Inflammatory Cytokines Inflammation->Carcinogenesis Inhibition->Carcinogenesis Inhibits

References

A Comparative Benchmarking Guide to Rebamipide Prodrugs: Focus on Rebamipide Mofetil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Rebamipide Mofetil (also known as SA001), a novel prodrug of Rebamipide, with other approaches to enhance the therapeutic potential of the parent drug. Rebamipide is a well-established gastroprotective agent, but its clinical utility has been hampered by low oral bioavailability.[1] This document summarizes key performance data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows to support research and development in this area.

Introduction to Rebamipide and the Rationale for Prodrugs

Rebamipide is a multifaceted gastroprotective agent that enhances mucosal defense mechanisms.[2] Its therapeutic actions include stimulating prostaglandin synthesis, scavenging reactive oxygen species (ROS), and exerting anti-inflammatory effects.[2] However, the clinical efficacy of conventional Rebamipide is limited by its low solubility and permeability, resulting in poor oral bioavailability.[1] To overcome this limitation, several strategies have been explored, with the development of prodrugs being a primary focus. Prodrugs are inactive precursors that are metabolized into the active drug in vivo, a strategy often employed to improve pharmacokinetic properties.

This guide focuses on this compound (SA001), a promising ester prodrug of Rebamipide, and benchmarks its performance against the conventional formulation. While other prodrugs and alternative formulations have been investigated, publicly available data for direct comparison is limited.

Performance Benchmarking: this compound vs. Conventional Rebamipide

The primary advantage of this compound lies in its significantly enhanced pharmacokinetic profile, leading to greater systemic exposure to the active metabolite, Rebamipide.

Pharmacokinetic Profile

Clinical studies in healthy volunteers have demonstrated that oral administration of this compound (SA001) results in a substantial increase in the plasma concentration of Rebamipide compared to the administration of conventional Rebamipide.

Table 1: Pharmacokinetic Parameters of Rebamipide after Single Oral Administration of this compound (SA001) and Conventional Rebamipide

ParameterThis compound (SA001) 240 mgConventional Rebamipide 200 mgThis compound (SA001) 600 mg
Cmax (ng/mL) 785.7Data Not Available2662.7
AUClast (ng·h/mL) 1516.9Data Not Available5104.6
Dose-Adjusted Cmax Ratio (SA001/Conventional) 5.45-11.94
Dose-Adjusted AUC Ratio (SA001/Conventional) 2.20-4.73
Tmax (h) 0.5 - 1~20.5 - 1
t1/2 (h) 1.85 - 21.72 (large variability)~1.51.85 - 21.72 (large variability)

Data compiled from clinical trial results.[3][4][5]

These data clearly indicate that this compound is rapidly absorbed and efficiently converted to Rebamipide, leading to a dose-proportional increase in systemic exposure that is significantly higher than that achieved with conventional Rebamipide.[3][4][5] This enhanced bioavailability is a critical factor for expanding the therapeutic applications of Rebamipide to systemic conditions such as Sjögren's syndrome and dry eye disease.[6]

Safety and Tolerability

Clinical trials have shown that this compound (SA001) is well-tolerated with a good safety profile.[1][5] Adverse events reported were generally mild and self-resolving.[7]

Mechanism of Action and Therapeutic Potential

The therapeutic effects of this compound are mediated by its active metabolite, Rebamipide. The enhanced systemic exposure achieved with the prodrug is expected to amplify the well-documented mechanisms of action of Rebamipide.

Signaling Pathways Influenced by Rebamipide

Rebamipide exerts its protective and healing effects through multiple signaling pathways:

Rebamipide_Signaling_Pathways cluster_stimuli Cellular Stressors cluster_rebamipide Rebamipide Action cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes H. pylori H. pylori NFkB NF-κB Pathway H. pylori->NFkB NSAIDs NSAIDs NSAIDs->NFkB ROS ROS Antioxidant Antioxidant Enzymes Rebamipide Rebamipide Rebamipide->ROS Scavenges COX2 COX-2 Rebamipide->COX2 Rebamipide->Antioxidant Upregulation Rebamipide->NFkB Inhibits Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β, IL-6) Rebamipide->Inflammatory_Cytokines Inhibits PGE2 PGE2 Synthesis COX2->PGE2 MUC Mucin Production PGE2->MUC Mucosal_Protection Mucosal Protection MUC->Mucosal_Protection Antioxidant->Mucosal_Protection NFkB->Inflammatory_Cytokines Inflammation_Reduction Inflammation Reduction Ulcer_Healing Ulcer Healing Mucosal_Protection->Ulcer_Healing Inflammation_Reduction->Ulcer_Healing

Caption: Signaling pathways modulated by Rebamipide.

Preclinical Efficacy

Preclinical studies using various animal models have demonstrated the efficacy of Rebamipide in treating conditions beyond gastric ulcers, suggesting the potential benefits of the enhanced systemic exposure provided by this compound.

  • Gastric Ulcer Models: In rat models of NSAID-induced gastric injury, Rebamipide has been shown to significantly reduce ulcer formation and promote healing.[7][8]

  • Sjögren's Syndrome Models: In mouse models of Sjögren's syndrome, oral administration of Rebamipide suppressed the development of autoimmune lesions, increased saliva and tear secretion, and modulated T and B cell responses.[2][9][10]

  • Dry Eye Models: Topical application of Rebamipide in rabbit and mouse models of dry eye disease increased mucin production, reduced corneal damage, and suppressed inflammation.[11][12]

The superior bioavailability of this compound suggests that it could be more effective in these systemic and ocular conditions compared to conventional Rebamipide.

Experimental Protocols

This section provides an overview of the methodologies used in key preclinical and clinical studies for evaluating Rebamipide and its prodrugs.

Pharmacokinetic Study in Humans

Objective: To determine the pharmacokinetic profile, safety, and tolerability of single and multiple ascending doses of this compound (SA001) compared to conventional Rebamipide.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.[3]

  • Subjects: Healthy male volunteers.

  • Drug Administration: Single oral doses of this compound (e.g., 240 mg, 480 mg, 720 mg, 1080 mg) or conventional Rebamipide. For multiple-dose studies, administration is typically over several days.[7]

  • Sample Collection: Blood samples are collected at predetermined time points post-dosing.

  • Bioanalysis: Plasma concentrations of this compound and its active metabolite, Rebamipide, are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, AUC, and t1/2 are calculated using non-compartmental analysis.

PK_Study_Workflow Subject_Recruitment Healthy Volunteers Recruitment Randomization Randomization (Prodrug vs. Conventional vs. Placebo) Subject_Recruitment->Randomization Dosing Single/Multiple Oral Dosing Randomization->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LCMS_Analysis LC-MS/MS Analysis (Quantification of Drug & Metabolite) Plasma_Separation->LCMS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation LCMS_Analysis->PK_Analysis Data_Interpretation Data Interpretation (Bioavailability, Safety) PK_Analysis->Data_Interpretation

Caption: Workflow for a clinical pharmacokinetic study.

NSAID-Induced Gastric Ulcer Model in Rats

Objective: To evaluate the gastroprotective efficacy of a test compound against gastric ulcers induced by non-steroidal anti-inflammatory drugs (NSAIDs).

Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats.[13][14]

  • Induction of Ulcers: A single oral or subcutaneous dose of an NSAID such as indomethacin or aspirin is administered to fasted rats.[13][14]

  • Test Compound Administration: The test compound (e.g., this compound) or vehicle is administered orally at various doses prior to NSAID administration.

  • Evaluation: Several hours after NSAID administration, animals are euthanized, and their stomachs are removed.

  • Ulcer Index Calculation: The stomachs are opened along the greater curvature, and the number and severity of ulcers are scored to calculate an ulcer index.

  • Histopathology: Gastric tissue samples can be collected for histological examination to assess the extent of mucosal damage.

Rabbit Model of Dry Eye Disease

Objective: To assess the efficacy of a test compound in alleviating the signs and symptoms of dry eye.

Methodology:

  • Animals: New Zealand white rabbits.[15][16]

  • Induction of Dry Eye: Dry eye can be induced by various methods, including the topical application of benzalkonium chloride (a preservative) or surgical removal of the lacrimal gland.[16][17]

  • Test Compound Administration: The test compound (e.g., Rebamipide ophthalmic solution) or vehicle is administered topically to the eyes for a specified period.

  • Evaluation:

    • Tear Production: Measured using the Schirmer test.[15][18]

    • Tear Film Break-Up Time (TBUT): Assessed to determine the stability of the tear film.[15]

    • Corneal Staining: Fluorescein or Rose Bengal staining is used to visualize corneal epithelial defects.

    • Histopathology: Ocular tissues are examined for signs of inflammation and damage.

Conclusion

This compound (SA001) represents a significant advancement in Rebamipide therapy. Its superior pharmacokinetic profile, characterized by enhanced bioavailability of the active metabolite, holds the promise of improved efficacy in both established gastrointestinal indications and emerging systemic and ocular applications. The preclinical and clinical data summarized in this guide provide a strong rationale for the continued development and investigation of this and other novel Rebamipide prodrugs. Further head-to-head comparative studies with other potential prodrugs are warranted to fully delineate the optimal strategy for maximizing the therapeutic potential of Rebamipide.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rebamipide Mofetil
Reactant of Route 2
Reactant of Route 2
Rebamipide Mofetil

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.